Product packaging for Hylambatin(Cat. No.:CAS No. 80890-46-6)

Hylambatin

Cat. No.: B1593259
CAS No.: 80890-46-6
M. Wt: 1439.6 g/mol
InChI Key: OJXWEKGZQZOOJV-DNCDJHDYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

isolated from skin of African frog Hylambates maculatus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H90N16O19S2 B1593259 Hylambatin CAS No. 80890-46-6

Properties

IUPAC Name

(3S)-3-amino-4-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H90N16O19S2/c1-99-26-20-38(52(65)88)71-55(91)40(21-27-100-2)70-48(81)33-69-53(89)41(29-35-16-18-36(80)19-17-35)73-56(92)42(28-34-10-4-3-5-11-34)74-54(90)39(12-6-22-68-63(66)67)72-57(93)43(31-50(84)85)75-58(94)45-13-7-23-77(45)61(97)44(32-51(86)87)76-59(95)46-14-8-24-78(46)62(98)47-15-9-25-79(47)60(96)37(64)30-49(82)83/h3-5,10-11,16-19,37-47,80H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,88)(H,69,89)(H,70,81)(H,71,91)(H,72,93)(H,73,92)(H,74,90)(H,75,94)(H,76,95)(H,82,83)(H,84,85)(H,86,87)(H4,66,67,68)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXWEKGZQZOOJV-DNCDJHDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H90N16O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230777
Record name Hylambatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80890-46-6
Record name Hylambatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080890466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hylambatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Hylambatin: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hylambatin, a dodecapeptide originally isolated from the skin of the African frog, Hylambates maculatus, is a member of the tachykinin family of neuropeptides. These peptides are characterized by a common C-terminal sequence and exert a wide range of biological effects through their interaction with specific G protein-coupled receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interaction, signaling cascade, and physiological consequences. The information presented is supported by experimental evidence and methodologies relevant to researchers in pharmacology and drug development.

Receptor Binding and Selectivity

This compound, as a tachykinin-like peptide, exerts its effects by binding to neurokinin (NK) receptors, a class of G protein-coupled receptors (GPCRs). There are three main subtypes of NK receptors: NK1, NK2, and NK3. While comprehensive quantitative data on the binding affinity of this compound to each receptor subtype is limited in publicly available literature, its physiological effects, particularly the contraction of smooth muscle in tissues like the guinea-pig ileum, suggest activity at NK1 and/or NK2 receptors, which are known to be expressed in this tissue.

Structure-activity relationship studies of this compound and its fragments have shown that the C-terminal octapeptide sequence is crucial for its contractile activity in the guinea-pig ileum, a characteristic shared with other tachykinins.[1]

Signaling Pathway

Upon binding to its cognate neurokinin receptor, this compound initiates a cascade of intracellular events typical for tachykinin receptor activation. The primary signaling pathway involves the coupling to and activation of the Gq/11 family of G proteins.

The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), a membrane-bound enzyme. PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration is a critical event that mediates many of the physiological effects of this compound, such as smooth muscle contraction.

Simultaneously, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Hylambatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NK_Receptor Neurokinin Receptor (NK1/NK2) This compound->NK_Receptor Binds to Gq11 Gq/11 NK_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ (increased) ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Co-activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Caption: this compound Signaling Pathway

Physiological Effects

The activation of neurokinin receptors by this compound leads to distinct physiological responses, primarily investigated in the contexts of smooth muscle contraction and hormone secretion.

Smooth Muscle Contraction

A well-documented effect of this compound is its ability to induce contraction of smooth muscle, particularly in the gastrointestinal tract. Studies on the isolated guinea-pig ileum have demonstrated that this compound causes dose-dependent contractions.[1] This effect is a direct consequence of the signaling pathway described above, where the increase in intracellular calcium in smooth muscle cells triggers the activation of the contractile machinery.

Insulin and Glucose Regulation

In addition to its effects on smooth muscle, this compound has been shown to influence glucose homeostasis. Intravenous administration of this compound in rats leads to a significant increase in both plasma glucose and insulin levels, while glucagon secretion remains unaffected. This suggests a potential role for this compound or similar endogenous peptides in the regulation of carbohydrate metabolism.

Quantitative Data

Currently, there is a lack of comprehensive publicly available quantitative data regarding the binding affinities (Kd) and potencies (EC50/IC50) of this compound for the different neurokinin receptor subtypes. The available studies focus more on the qualitative physiological effects.

ParameterValueSpecies/TissueReference
Contractile ActivityActiveGuinea-pig ileum[1]
Effect on Plasma GlucoseIncreasedRat
Effect on Plasma InsulinIncreasedRat
Effect on Plasma GlucagonNo effectRat

Experimental Protocols

The study of this compound's mechanism of action employs standard pharmacological and physiological techniques. Below are detailed methodologies for key experiments cited.

Guinea-Pig Ileum Bioassay for Contractile Activity

This classic bioassay is used to assess the contractile effect of substances on smooth muscle.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution. The longitudinal muscle is carefully stripped from the underlying circular muscle and mucosa.

  • Organ Bath Setup: The isolated ileum strip is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a 95% O2 / 5% CO2 mixture. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bath solution being changed every 15 minutes.

  • Drug Administration: this compound is added to the organ bath in a cumulative or non-cumulative manner, and the resulting contractions are recorded.

  • Data Analysis: The magnitude of the contraction is measured and can be expressed as a percentage of the maximal contraction induced by a standard agonist like acetylcholine or histamine. Dose-response curves can be constructed to determine the EC50 value of this compound.

Guinea_Pig_Ileum_Bioassay cluster_preparation Tissue Preparation cluster_setup Organ Bath Setup cluster_experiment Experiment start Euthanize Guinea Pig isolate Isolate Terminal Ileum start->isolate strip Strip Longitudinal Muscle isolate->strip mount Mount Tissue in Organ Bath strip->mount transducer Connect to Force Transducer mount->transducer equilibrate Equilibrate Tissue (60 min, 1g tension) add_this compound Add this compound equilibrate->add_this compound record Record Contraction add_this compound->record analyze Analyze Data (Dose-Response Curve) record->analyze

Caption: Guinea-Pig Ileum Bioassay Workflow
In Vivo Study of Insulin and Glucagon Secretion

This protocol describes how to assess the in vivo effects of this compound on pancreatic hormone secretion in a rat model.

Methodology:

  • Animal Preparation: Male rats are anesthetized, and a catheter is inserted into a jugular vein for intravenous administration of this compound and for blood sampling.

  • Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is injected intravenously at various doses. A control group receives only the vehicle.

  • Blood Sampling: Blood samples are collected at specific time points before and after the injection of this compound.

  • Hormone and Glucose Measurement: Plasma is separated from the blood samples. Plasma glucose levels are measured using a glucose analyzer. Plasma insulin and glucagon concentrations are determined using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The changes in plasma glucose, insulin, and glucagon levels in the this compound-treated group are compared to the control group using appropriate statistical methods.

Conclusion and Future Directions

This compound is a tachykinin-like peptide that primarily acts through neurokinin receptors, likely NK1 and/or NK2, to induce physiological effects such as smooth muscle contraction and insulin secretion. Its mechanism of action follows the canonical Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium.

Further research is required to fully elucidate the receptor selectivity profile of this compound with quantitative binding and functional assays for each of the NK receptor subtypes. A more detailed understanding of its structure-activity relationships could pave the way for the design of novel, selective ligands targeting the tachykinin system for therapeutic purposes. The observed effects on glucose and insulin regulation also warrant further investigation to explore its potential role in metabolic diseases.

References

The Hylambatin Peptide: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hylambatin is a structurally distinct tachykinin peptide, first identified in the skin secretions of the African frog, Kassina maculata. Its unique C-terminal dipeptide, methionyl-methionine-amide, sets it apart from other members of the tachykinin family. This peptide has demonstrated notable biological activity, specifically influencing glucose homeostasis by stimulating the release of insulin without a corresponding increase in glucagon secretion. This technical guide provides a comprehensive overview of the discovery, origin, and known biological functions of this compound. It details the probable experimental protocols for its isolation and characterization and outlines the inferred signaling pathway responsible for its insulinotropic effects. The information presented herein is intended to serve as a foundational resource for researchers in the fields of pharmacology, endocrinology, and drug development.

Discovery and Origin

This compound was first isolated from the skin secretions of the African hyperoliid frog, Kassina maculata. Amphibian skin is a well-established source of a diverse array of bioactive peptides, which often play a role in the animal's defense mechanisms. The discovery of this compound added a novel member to the tachykinin family of peptides.

Table 1: this compound Peptide Profile

CharacteristicDescription
Name This compound
Source Organism Kassina maculata (African hyperoliid frog)
Peptide Family Tachykinin
Amino Acid Sequence Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH₂
Molecular Formula C₆₃H₉₀N₁₆O₁₉S₂
CAS Number 80890-46-6
Key Structural Feature C-terminal Methionyl-Methionine-amide

Biological Activity

The primary characterized biological activity of this compound relates to its effects on glucose metabolism. In vivo studies conducted in rats have shown that intravenous administration of this compound leads to a significant increase in both plasma glucose and plasma insulin levels[1]. Notably, this effect is not accompanied by a change in plasma glucagon concentrations[1]. This selective insulinotropic action distinguishes this compound from other tachykinins like kassinin and substance P[1].

Table 2: In Vivo Effects of this compound in Rats

ParameterEffect of this compound AdministrationReference
Plasma GlucoseSignificantly Increased[1]
Plasma InsulinSignificantly Increased[1]
Plasma GlucagonNo Significant Change

Experimental Protocols

The following sections describe the likely experimental methodologies employed in the discovery and initial characterization of this compound, based on standard practices for peptide research.

Peptide Isolation and Purification from Amphibian Skin Secretion

The isolation of this compound from the skin secretions of Kassina maculata would have likely followed a multi-step purification process.

Methodology:

  • Collection of Skin Secretions: Mild electrical stimulation of the dorsal skin surface of the frog is a common and humane method to induce the release of granular gland contents. The secretions are then collected by rinsing the skin with deionized water into a chilled container.

  • Lyophilization: The collected secretions are lyophilized (freeze-dried) to remove water and preserve the peptide content.

  • Initial Extraction and Fractionation: The lyophilized material is reconstituted in an appropriate buffer and subjected to initial fractionation using solid-phase extraction (e.g., Sep-Pak C18 cartridges) to separate the peptide components from other molecules.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich fractions are then purified by RP-HPLC. This technique separates peptides based on their hydrophobicity. A typical protocol would involve:

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides.

    • Detection: Eluting peptides are detected by their absorbance at 214 nm and 280 nm. Fractions corresponding to individual peaks are collected.

  • Further Purification: Collected fractions may require further rounds of RP-HPLC with different column chemistries (e.g., C4 or phenyl) or different ion-pairing agents to achieve homogeneity.

experimental_workflow_isolation cluster_collection Collection cluster_processing Processing cluster_purification Purification cluster_analysis Analysis start Kassina maculata Skin Secretion lyophilization Lyophilization start->lyophilization extraction Solid-Phase Extraction (C18) lyophilization->extraction hplc Reversed-Phase HPLC extraction->hplc end Pure this compound hplc->end

Figure 1: Workflow for this compound Isolation.
Peptide Sequencing

The amino acid sequence of the purified this compound was likely determined using Edman degradation.

Methodology:

  • N-terminal Derivatization: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC covalently attaches to the N-terminal amino acid.

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid.

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

  • Repetitive Cycles: The remaining peptide, now one amino acid shorter, is subjected to subsequent cycles of Edman degradation until the entire sequence is determined.

  • C-terminal Amidation: The C-terminal amide was likely inferred from the discrepancy between the measured molecular mass (by mass spectrometry) and the theoretical mass of the free-acid form of the sequenced peptide.

In Vivo Pharmacological Assays

The effects of this compound on plasma glucose, insulin, and glucagon were assessed in a rat model.

Methodology:

  • Animal Model: Male rats (e.g., Sprague-Dawley or Wistar) would be used. The animals would be fasted prior to the experiment to establish baseline glucose and hormone levels.

  • This compound Administration: Synthetic this compound, dissolved in a sterile saline solution, would be administered intravenously (i.v.) at various doses. A control group would receive a vehicle injection.

  • Blood Sampling: Blood samples would be collected at specific time points after this compound administration (e.g., 10 and 30 minutes).

  • Hormone and Glucose Measurement:

    • Plasma Glucose: Measured using a standard glucose oxidase method.

    • Plasma Insulin and Glucagon: Measured by radioimmunoassay (RIA). RIA is a highly sensitive technique that uses antibodies to specifically bind to the hormone of interest. A radiolabeled version of the hormone competes with the unlabeled hormone in the sample for antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the hormone in the sample.

Signaling Pathway

As a member of the tachykinin family, this compound is presumed to exert its effects through a G protein-coupled receptor (GPCR). While the specific tachykinin receptor subtype (NK₁, NK₂, or NK₃) that mediates the insulinotropic effects of this compound has not been definitively identified, the general signaling cascade for tachykinin receptors is well-established.

Inferred Signaling Pathway for this compound-Induced Insulin Secretion:

  • Receptor Binding: this compound binds to a specific tachykinin receptor on the surface of pancreatic β-cells.

  • G Protein Activation: This binding activates a Gq/11 G protein.

  • Phospholipase C Activation: The activated G protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Insulin Granule Exocytosis: The rise in intracellular Ca²⁺ is a primary trigger for the fusion of insulin-containing secretory granules with the β-cell plasma membrane, resulting in the secretion of insulin into the bloodstream.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound receptor Tachykinin Receptor (NKx) This compound->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 triggers ca2->pkc activates insulin_exocytosis Insulin Granule Exocytosis ca2->insulin_exocytosis triggers pkc->insulin_exocytosis potentiates

Figure 2: Inferred this compound Signaling Pathway in Pancreatic β-Cells.

Conclusion and Future Directions

This compound represents a unique member of the tachykinin peptide family with intriguing insulin-releasing properties. Its discovery highlights the rich biodiversity of amphibian skin secretions as a source of novel therapeutic leads. Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Quantitative Pharmacological Characterization: Determination of the binding affinities of this compound for the NK₁, NK₂, and NK₃ receptors to establish its receptor selectivity profile. In vitro studies using pancreatic islet preparations would be valuable to determine the EC₅₀ for insulin release.

  • Mechanism of Action: Direct experimental validation of the inferred signaling pathway in pancreatic β-cells is necessary. This could involve measuring IP₃ accumulation, intracellular calcium mobilization, and PKC activation in response to this compound.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs could identify the key amino acid residues responsible for its insulinotropic activity and receptor selectivity.

  • Therapeutic Potential: Given its ability to stimulate insulin secretion, this compound or its analogs could be investigated as potential therapeutic agents for the treatment of type 2 diabetes.

This technical guide provides a summary of the current knowledge on this compound. It is hoped that this information will stimulate further research into this fascinating and potentially valuable peptide.

References

Hylambatin: A Technical Guide to its Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hylambatin is a dodecapeptide originally isolated from the skin of the African frog, Hylambates maculatus. As a member of the tachykinin family of neuropeptides, it exhibits a unique structural feature and demonstrates notable biological activity, particularly in the regulation of glucose and insulin levels. This technical guide provides a comprehensive overview of the structure, amino acid sequence, and physicochemical properties of this compound. It details established experimental protocols for its chemical synthesis, purification, and characterization. Furthermore, this guide elucidates the known biological effects of this compound and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Structure and Physicochemical Properties

This compound is a dodecapeptide with a C-terminal amidation, a common feature among many bioactive peptides. Its primary structure is characterized by the presence of two proline residues and a unique C-terminal dipeptide, methionyl-methionine, which distinguishes it from other tachykinins that typically possess a -Gly-Leu-Met-NH2 C-terminal sequence[1][2].

Amino Acid Sequence and Chemical Formula

The amino acid sequence and key chemical properties of this compound are summarized in the table below.

PropertyValue
Amino Acid Sequence Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH₂
One-Letter Code DPPDPDRFYGMM-NH₂
Molecular Formula C₆₃H₉₀N₁₆O₁₉S₂[1]
CAS Number 80890-46-6[1]

Experimental Protocols

This section outlines the standard methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of this compound. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed.

Protocol:

  • Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form the peptide bond.

  • Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Met, Gly, Tyr, Phe, Arg, Asp, Pro, Asp, Pro, Pro, Asp).

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether to remove the cleavage cocktail and scavengers.

  • Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Column: Utilize a C18 stationary phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Purify the peptide using a linear gradient of increasing concentration of Mobile Phase B. A typical gradient might be 5% to 65% B over 30 minutes.

  • Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide.

Characterization

The molecular weight of the purified this compound is confirmed using mass spectrometry.

Protocol (MALDI-TOF):

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture of acetonitrile and water with 0.1% TFA.

  • Sample Preparation: Mix the purified this compound solution with the matrix solution on a MALDI target plate.

  • Analysis: Allow the mixture to co-crystallize and analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode to obtain the [M+H]⁺ ion.

The amino acid sequence of the purified peptide is confirmed by Edman degradation.

Protocol:

  • Coupling: The N-terminal amino acid of this compound is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.

  • Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

  • Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.

  • Repetition: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the entire amino acid sequence.

Biological Activity and Signaling Pathway

This compound, as a tachykinin, is known to exert its effects through interaction with tachykinin receptors (NK1, NK2, and NK3), which are G-protein coupled receptors (GPCRs).

Effects on Glucose and Insulin Secretion

In vivo studies in rats have demonstrated that intravenous administration of this compound leads to a significant increase in both plasma glucose and insulin levels. The secretion of glucagon was reported to be unaffected[2].

Biological EffectObservationSpecies
Plasma Glucose Significant increaseRat
Plasma Insulin Significant increaseRat
Plasma Glucagon No significant effectRat
Signaling Pathway

Tachykinin receptors, the putative targets of this compound, are coupled to Gq/11 proteins. The binding of a tachykinin ligand, such as this compound, to its receptor initiates a signaling cascade.

Workflow for Investigating this compound's Signaling Pathway:

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_binding_assay Receptor Binding Assay cluster_functional_assay Functional Assay (Calcium Mobilization) Cell_Lines HEK293 or CHO cells Transfection Transfect with NK1, NK2, or NK3 receptor cDNA Cell_Lines->Transfection Membrane_Prep Prepare cell membranes Transfection->Membrane_Prep Cell_Loading Load transfected cells with a calcium-sensitive fluorescent dye Transfection->Cell_Loading Radioligand_Binding Incubate membranes with radiolabeled tachykinin and varying concentrations of this compound Membrane_Prep->Radioligand_Binding Separation Separate bound and free radioligand Radioligand_Binding->Separation Quantification Quantify radioactivity to determine Ki Separation->Quantification Stimulation Stimulate cells with varying concentrations of this compound Cell_Loading->Stimulation Measurement Measure changes in intracellular calcium concentration using a fluorometer Stimulation->Measurement Analysis Determine EC50 value Measurement->Analysis

Experimental workflow for characterizing this compound's receptor interaction.

Upon receptor activation, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses.

Tachykinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor Tachykinin Receptor (NK1, NK2, or NK3) This compound->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Ca_release Ca²⁺ Release Ca_release->Cellular_Response ER->Ca_release Induces

General signaling pathway of tachykinin receptors.

Conclusion

This compound presents an interesting subject for further research due to its distinct C-terminal structure and its demonstrated effects on glucose metabolism. The protocols outlined in this guide provide a foundation for the synthesis and characterization of this compound, enabling more detailed investigations into its pharmacology and therapeutic potential. Future studies should focus on determining its specific receptor binding affinities and elucidating the precise downstream cellular effects to fully understand its mechanism of action.

References

Hylambatin's Role in Regulating Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hylambatin, a unique member of the tachykinin family of neuropeptides, has demonstrated a significant stimulatory effect on insulin secretion. This technical guide provides an in-depth analysis of the current understanding of this compound's role in regulating insulin release. It summarizes the key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating its effects, and proposes a putative signaling pathway for its action on pancreatic β-cells. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs for metabolic disorders.

Introduction

This compound is a naturally occurring tachykinin peptide, distinguished by a unique C-terminal methionyl-methionine residue[1]. Tachykinins are a family of neuropeptides that share a common C-terminal sequence and are known to exert a wide range of biological effects. Early research into this compound identified its potent secretagogue activity on pancreatic β-cells, leading to a significant increase in plasma insulin levels[1]. This finding has positioned this compound as a molecule of interest for further investigation into its potential as a modulator of glucose homeostasis. This guide will delve into the experimental evidence, methodologies, and proposed mechanisms underlying this compound's insulinotropic effects.

Quantitative Data on this compound-Induced Insulin Secretion

A pivotal study by Güllner et al. (1984) first elucidated the effects of this compound on glucoregulatory hormones in a rat model. The study demonstrated a significant, dose-dependent increase in both plasma glucose and plasma insulin following intravenous administration of this compound. Notably, the secretion of glucagon was not affected[1].

Table 1: Effect of Intravenous this compound on Plasma Insulin and Glucose in Rats

Treatment GroupDose of this compoundTime Post-InjectionChange in Plasma InsulinChange in Plasma Glucose
ControlSaline10 and 30 minNo significant changeNo significant change
This compoundGraded Doses10 and 30 minSignificant Increase Significant Increase

Data derived from Güllner et al., 1984. "Significant Increase" indicates a statistically significant elevation compared to the control group.

Experimental Protocols

To facilitate further research into this compound's effects on insulin secretion, this section provides a detailed, generalized methodology based on standard practices for in vivo and in vitro studies.

In Vivo Animal Studies

This protocol outlines the key steps for assessing the effect of this compound on insulin secretion in a rat model, based on the methodology described by Güllner et al. (1984)[1].

Objective: To determine the dose-response relationship of intravenously administered this compound on plasma insulin and glucose concentrations in rats.

Materials:

  • Male Fischer 344 rats (or other suitable strain)

  • This compound peptide

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., pentobarbital)

  • Blood collection tubes (containing EDTA and aprotinin)

  • Centrifuge

  • Insulin and glucose assay kits (e.g., ELISA, RIA)

Procedure:

  • Animal Preparation: Acclimatize rats to laboratory conditions for at least one week. Fast the animals overnight prior to the experiment with free access to water.

  • This compound Preparation: Prepare a stock solution of this compound in sterile saline. Perform serial dilutions to achieve the desired graded doses.

  • Anesthesia and Catheterization: Anesthetize the rats. If required for frequent blood sampling, surgically implant a catheter into the jugular vein for this compound administration and the carotid artery for blood collection.

  • This compound Administration: Administer the graded doses of this compound or saline (vehicle control) via intravenous injection.

  • Blood Sampling: Collect blood samples at baseline (pre-injection) and at specified time points post-injection (e.g., 10 and 30 minutes).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Biochemical Analysis: Measure plasma insulin and glucose concentrations using validated assay kits.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (Acclimatization, Fasting) anesthesia Anesthesia & Catheterization animal_prep->anesthesia hylambatin_prep This compound Solution Preparation injection IV Injection (this compound or Saline) hylambatin_prep->injection anesthesia->injection sampling Blood Sampling (Baseline, 10 min, 30 min) injection->sampling centrifugation Plasma Separation sampling->centrifugation storage Plasma Storage (-80°C) centrifugation->storage assay Insulin & Glucose Assays storage->assay

In vivo experimental workflow for this compound administration.

Proposed Signaling Pathway for this compound-Induced Insulin Secretion

As a member of the tachykinin family, this compound is presumed to exert its effects through interaction with tachykinin receptors (NK receptors) present on pancreatic β-cells. The binding of this compound to these G-protein coupled receptors (GPCRs) would likely initiate a downstream signaling cascade leading to insulin exocytosis. A plausible pathway involves the activation of Phospholipase C (PLC).

Proposed Pathway:

  • Receptor Binding: this compound binds to a specific tachykinin receptor (e.g., NK1R, NK2R, or NK3R) on the surface of the pancreatic β-cell.

  • G-Protein Activation: This binding activates a Gq/11 G-protein.

  • PLC Activation: The activated G-protein stimulates Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).

  • Insulin Granule Exocytosis: The increase in intracellular Ca2+ concentration and the activation of PKC are key triggers for the fusion of insulin-containing granules with the cell membrane, resulting in the secretion of insulin.

Signaling Pathway Diagram:

hylambatin_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound NK_Receptor Tachykinin Receptor (GPCR) This compound->NK_Receptor Binds G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca2+] ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Insulin_Vesicle Insulin Vesicle Ca2_cyto->Insulin_Vesicle Triggers PKC->Insulin_Vesicle Promotes Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Exocytosis

References

Hylambatin and its Impact on Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hylambatin, a structurally distinct member of the tachykinin family of neuropeptides, has demonstrated a potential role in the regulation of carbohydrate metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on glucose homeostasis, with a focus on its impact on insulin secretion. Due to the limited direct research on this compound's specific mechanisms, this document also explores potential signaling pathways and experimental approaches based on the known actions of other tachykinins. This guide is intended to serve as a foundational resource for researchers and professionals in the field of metabolic disease and drug development, highlighting key areas for future investigation.

Introduction to this compound

This compound is a naturally occurring tachykinin peptide, distinguished by a unique C-terminal methionyl-methionine residue. Initial in vivo studies have revealed that this compound administration leads to a significant increase in both plasma glucose and insulin levels in rats, while having no discernible effect on glucagon secretion[1]. This dual effect on glucose and insulin suggests a complex interplay with the body's glucoregulatory mechanisms.

Quantitative Data on this compound's In Vivo Effects

The primary quantitative data available for this compound's effect on glucose metabolism comes from a study in rats. The intravenous injection of this compound resulted in dose-dependent changes in plasma glucose and insulin concentrations.

ParameterTreatment GroupDoseTime PointMean Plasma Concentration (± SEM)Fold Change vs. Control
Plasma Glucose This compoundGraded Doses10 & 30 minData not specified in abstractSignificantly increased
Plasma Insulin This compoundGraded Doses10 & 30 minData not specified in abstractSignificantly increased
Plasma Glucagon This compoundGraded Doses10 & 30 minData not specified in abstractNo significant change

Table 1: Summary of In Vivo Effects of this compound on Glucoregulatory Hormones in Rats.[1] Note: The cited abstract mentions "graded doses" and significant increases but does not provide specific quantitative values for plasma concentrations or the exact doses administered.

Proposed Mechanisms of Action

The precise mechanisms by which this compound exerts its effects on glucose metabolism have not been elucidated. However, based on its classification as a tachykinin, we can hypothesize potential pathways. Tachykinins mediate their effects through three main G-protein coupled receptor subtypes: Neurokinin 1 (NK1), Neurokinin 2 (NK2), and Neurokinin 3 (NK3).

Impact on Insulin Secretion: A Hypothesized Signaling Pathway

The observed increase in plasma insulin following this compound administration strongly suggests a direct or indirect stimulatory effect on pancreatic β-cells. Tachykinin receptors are known to couple to Gq/11 or Gs proteins. Activation of these pathways in β-cells could lead to insulin secretion through the following hypothesized cascade:

Hylambatin_Insulin_Secretion_Pathway This compound This compound Tachykinin_Receptor Tachykinin Receptor (NK1, NK2, or NK3) This compound->Tachykinin_Receptor G_Protein Gq/11 or Gs Activation Tachykinin_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC Gq/11 AC Adenylate Cyclase (AC) Activation G_Protein->AC Gs IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG cAMP cAMP Production AC->cAMP Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca_Influx Ca²⁺ Influx Ca_ER->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis PKC->Insulin_Exocytosis PKA->Insulin_Exocytosis Ca_Influx->Insulin_Exocytosis

Figure 1: Hypothesized signaling pathway for this compound-induced insulin secretion from pancreatic β-cells.
Potential Effects on Peripheral Glucose Uptake

The observed hyperglycemia in the presence of elevated insulin suggests that this compound might also influence glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. It is plausible that this compound could interfere with insulin-mediated glucose transporter 4 (GLUT4) translocation to the plasma membrane, leading to a state of insulin resistance. However, there is currently no experimental evidence to support this hypothesis.

Detailed Methodologies for Future Research

To elucidate the precise mechanisms of this compound's action, the following experimental protocols are recommended.

In Vitro Insulin Secretion from Isolated Pancreatic Islets

This protocol aims to determine the direct effect of this compound on insulin secretion from pancreatic islets.

Islet_Perifusion_Workflow Islet_Isolation 1. Isolate Pancreatic Islets (e.g., from rat or mouse) Islet_Culture 2. Culture Islets Overnight Islet_Isolation->Islet_Culture Perifusion_Setup 3. Place Islets in a Perifusion Chamber Islet_Culture->Perifusion_Setup Basal_Secretion 4. Perfuse with Basal Glucose (e.g., 2.8 mM) Perifusion_Setup->Basal_Secretion Hylambatin_Stimulation 5. Perfuse with Increasing Concentrations of this compound Basal_Secretion->Hylambatin_Stimulation High_Glucose_Control 6. Perfuse with High Glucose (e.g., 16.7 mM) as a Positive Control Hylambatin_Stimulation->High_Glucose_Control Fraction_Collection 7. Collect Perifusate Fractions at Regular Intervals High_Glucose_Control->Fraction_Collection Insulin_Assay 8. Measure Insulin Concentration in Fractions (e.g., ELISA) Fraction_Collection->Insulin_Assay

Figure 2: Experimental workflow for assessing this compound-stimulated insulin secretion from isolated pancreatic islets.

Materials:

  • Collagenase P

  • Hank's Balanced Salt Solution (HBSS)

  • RPMI-1640 culture medium

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • This compound peptide

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.

  • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Perifusion: Place a batch of size-matched islets into a perifusion chamber and perifuse with KRB buffer containing a basal glucose concentration.

  • Stimulation: Introduce KRB buffer containing various concentrations of this compound. A high glucose concentration should be used as a positive control.

  • Fraction Collection: Collect the perifusate at regular intervals.

  • Insulin Measurement: Quantify the insulin content in each fraction using an ELISA.

Glucose Uptake Assay in L6 Myotubes

This protocol is designed to investigate the direct effect of this compound on glucose uptake in a skeletal muscle cell line.

Glucose_Uptake_Workflow Cell_Culture 1. Culture and Differentiate L6 Myoblasts into Myotubes Serum_Starvation 2. Serum-starve Myotubes Cell_Culture->Serum_Starvation Hylambatin_Incubation 3. Incubate with this compound (with and without insulin) Serum_Starvation->Hylambatin_Incubation Radiolabeled_Glucose 4. Add Radiolabeled 2-Deoxyglucose ([³H]-2-DG) Hylambatin_Incubation->Radiolabeled_Glucose Cell_Lysis 5. Wash and Lyse Cells Radiolabeled_Glucose->Cell_Lysis Scintillation_Counting 6. Measure Radioactivity via Scintillation Counting Cell_Lysis->Scintillation_Counting

Figure 3: Experimental workflow for measuring glucose uptake in L6 myotubes in response to this compound.

Materials:

  • L6 myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound peptide

  • Insulin

  • Radiolabeled 2-deoxyglucose ([³H]-2-DG)

  • Scintillation cocktail

Procedure:

  • Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS and differentiate into myotubes by switching to DMEM with 2% FBS.

  • Serum Starvation: Serum-starve the differentiated myotubes to establish a basal state.

  • Treatment: Incubate the cells with KRH buffer containing this compound at various concentrations, both in the presence and absence of insulin.

  • Glucose Uptake: Add [³H]-2-DG to the wells for a defined period.

  • Lysis and Counting: Wash the cells to remove extracellular [³H]-2-DG, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

Conclusion and Future Directions

The current body of evidence indicates that this compound influences glucose metabolism by stimulating insulin secretion and elevating plasma glucose levels. However, the underlying molecular mechanisms remain largely unknown. Future research should prioritize:

  • Receptor Identification: Determining which tachykinin receptor subtype(s) this compound interacts with to mediate its effects on pancreatic β-cells.

  • Signaling Pathway Elucidation: Investigating the specific intracellular signaling cascades activated by this compound in β-cells, including the roles of key second messengers like Ca²⁺ and cAMP.

  • Peripheral Tissue Effects: Assessing the direct impact of this compound on glucose uptake and insulin signaling in skeletal muscle and adipose tissue.

  • In Vivo Dose-Response Studies: Conducting detailed dose-response studies to quantify the effects of this compound on glucose and insulin dynamics.

A thorough understanding of this compound's mechanism of action will be crucial in evaluating its potential as a therapeutic target for metabolic disorders. The experimental frameworks provided in this guide offer a roadmap for future investigations into this intriguing and understudied peptide.

References

The Structure-Activity Relationship of Hylambatin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hylambatin, a decapeptide originally isolated from the skin of the African frog Hylambates maculatus, is a member of the tachykinin family of neuropeptides. Tachykinins are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH₂, which is crucial for their biological activity.[1] They exert their effects by interacting with G protein-coupled receptors (GPCRs), primarily the neurokinin receptors NK₁, NK₂, and NK₃.[2] The unique structural features of this compound, particularly its N-terminal sequence, suggest the potential for selective interactions with these receptors, making it and its synthetic analogs promising candidates for drug discovery and development.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs. Due to the limited availability of specific quantitative SAR data for a broad series of this compound analogs in publicly accessible literature, this document will focus on the foundational principles of tachykinin SAR, the key structural determinants for receptor affinity and functional activity, and the established experimental protocols for their evaluation. This guide is intended to serve as a framework for researchers engaged in the design and synthesis of novel this compound-based compounds with tailored pharmacological profiles.

Core Principles of Tachykinin Structure-Activity Relationship

The biological activity of tachykinins is dictated by specific amino acid residues and their positions within the peptide sequence. The C-terminal region is generally considered the "message" domain, responsible for receptor activation, while the N-terminal region is the "address" domain, contributing to receptor selectivity.

Key structural features influencing the activity of tachykinin analogs include:

  • C-Terminal Amidation: The C-terminal amide is essential for biological activity. Deamidation significantly reduces or abolishes the peptide's ability to activate neurokinin receptors.

  • Amino Acid Substitutions: Replacing specific amino acids can dramatically alter receptor affinity and selectivity. For instance, modifications at positions 8 and 11 of Substance P (SP), a well-studied tachykinin, have been shown to enhance selectivity for the NK₁ receptor.[3]

  • Conformational Constraints: Introducing conformational rigidity through cyclization or the incorporation of unnatural amino acids can lead to analogs with increased potency and receptor selectivity.[4]

Data Presentation: A Template for this compound Analog SAR

While specific data for this compound analogs is scarce, the following tables provide a structured template for summarizing quantitative data from future SAR studies.

Table 1: Receptor Binding Affinities of this compound Analogs

AnalogModificationNK₁ Receptor Kᵢ (nM)NK₂ Receptor Kᵢ (nM)NK₃ Receptor Kᵢ (nM)
This compoundParent PeptideData not availableData not availableData not available
Analog 1[Substitution]
Analog 2[Cyclization]
Analog 3[N-terminal mod]

Kᵢ values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: Functional Potencies of this compound Analogs

AnalogModificationNK₁ Receptor EC₅₀ (nM)NK₂ Receptor EC₅₀ (nM)NK₃ Receptor EC₅₀ (nM)
This compoundParent PeptideData not availableData not availableData not available
Analog 1[Substitution]
Analog 2[Cyclization]
Analog 3[N-terminal mod]

EC₅₀ values represent the half-maximal effective concentration, a measure of the potency of a compound in inducing a functional response. Lower values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments essential for elucidating the SAR of this compound and its analogs.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of this compound analogs for neurokinin receptors. These assays typically involve a competitive binding format where the unlabeled analog competes with a radiolabeled ligand for binding to receptors expressed in cell membranes.

Protocol for Competitive Radioligand Binding Assay:

  • Membrane Preparation: Cell membranes expressing the target neurokinin receptor (NK₁, NK₂, or NK₃) are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard protein assay.

  • Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, and protease inhibitors to maintain receptor integrity.

  • Incubation: In a 96-well plate, a fixed concentration of a suitable radioligand (e.g., [³H]Substance P for NK₁ receptors) is incubated with the cell membranes and a range of concentrations of the unlabeled this compound analog.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the analog, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization

Functional assays measure the biological response elicited by the binding of a this compound analog to its receptor. Since neurokinin receptors are coupled to Gq proteins, their activation leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

Protocol for Calcium Mobilization Assay:

  • Cell Culture: Cells stably or transiently expressing the target neurokinin receptor are cultured in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of the this compound analog.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve. Non-linear regression is then used to determine the EC₅₀ value of the analog.

Mandatory Visualizations

Signaling Pathways

The activation of neurokinin receptors by this compound or its analogs initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

G Tachykinin Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Hylambatin_Analog This compound / Analog NK_Receptor Neurokinin Receptor (NK1, NK2, or NK3) Hylambatin_Analog->NK_Receptor Binds to G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin Receptor Signaling Pathway.

Experimental Workflow

The evaluation of this compound analogs follows a systematic workflow, from initial design and synthesis to comprehensive pharmacological characterization.

G Experimental Workflow for this compound Analog SAR Design Analog Design (e.g., Amino Acid Substitution, Cyclization) Synthesis Peptide Synthesis & Purification Design->Synthesis Binding_Assay Receptor Binding Assays (NK1, NK2, NK3) Determine Ki Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization) Determine EC50 Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Process

Caption: Workflow for this compound Analog SAR.

Conclusion

The study of the structure-activity relationship of this compound and its analogs holds significant potential for the development of novel therapeutics targeting tachykinin receptors. While comprehensive quantitative data for this compound analogs is not yet widely available, the principles of tachykinin SAR and the established experimental protocols outlined in this guide provide a solid foundation for future research. By systematically modifying the this compound scaffold and evaluating the resulting analogs in robust binding and functional assays, researchers can identify key structural determinants for receptor affinity and selectivity, ultimately leading to the discovery of potent and selective drug candidates.

References

Methodological & Application

Hylambatin Solid-Phase Peptide Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hylambatin, a dodecapeptide amide with the sequence Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH2, is a member of the tachykinin family of neuropeptides, originally isolated from the skin of the African frog, Hylambates maculatus. Tachykinins are known to exhibit a range of biological activities, and this compound, in particular, has been observed to influence insulin and glucose levels, making it a peptide of interest in metabolic research. This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, along with methodologies for its purification and characterization.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a robust and efficient method for the stepwise assembly of amino acids on a solid support. The Fmoc/tBu (tert-butyl) strategy is widely employed due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy. This protocol is designed to guide researchers through the successful synthesis, purification, and analysis of this compound.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below, with recommended specifications.

Category Item Specification Purpose
Resin Rink Amide AM Resin100-200 mesh, ~0.5-0.8 mmol/g substitutionSolid support for C-terminal amide
Amino Acids Fmoc-Asp(OtBu)-OHStandard protecting groupAspartic Acid building block
Fmoc-Pro-OH-Proline building block
Fmoc-Arg(Pbf)-OHPbf protecting groupArginine building block
Fmoc-Phe-OH-Phenylalanine building block
Fmoc-Tyr(tBu)-OHtBu protecting groupTyrosine building block
Fmoc-Gly-OH-Glycine building block
Fmoc-Met-OH or Fmoc-Met(O)-OHStandard or sulfoxide-protectedMethionine building block
Coupling Reagents HBTU/HCTU-Activating agent for coupling
DIPEA (DIPEA)-Base for activation
Deprotection Reagent PiperidineAnhydrousFmoc removal
Solvents DMFPeptide synthesis gradeMain solvent for washing and reactions
DCMAnhydrousResin washing and swelling
Diethyl etherAnhydrous, coldPeptide precipitation
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent gradeCleavage from resin
Triisopropylsilane (TIS)Reagent gradeScavenger
WaterDeionizedScavenger
1,2-Ethanedithiol (EDT)Reagent gradeScavenger for Met
Purification Acetonitrile (ACN)HPLC gradeMobile phase for HPLC
WaterHPLC gradeMobile phase for HPLC
Trifluoroacetic acid (TFA)HPLC gradeIon-pairing agent for HPLC
Analysis --Mass spectrometer, HPLC system

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on a 0.1 mmol scale synthesis.

1. Resin Swelling:

  • Place Rink Amide AM resin (0.1 mmol) in a reaction vessel.

  • Add DMF to swell the resin for at least 1 hour.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in DMF.

  • Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours.

  • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (5 times).

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the this compound sequence in the C-terminal to N-terminal direction: Met, Met, Gly, Tyr(tBu), Phe, Arg(Pbf), Asp(OtBu), Pro, Asp(OtBu), Pro, Pro, Asp(OtBu).

  • Note on Methionine: The C-terminal double methionine can be susceptible to oxidation. To mitigate this, consider using Fmoc-Met(O)-OH, the sulfoxide-protected form, which can be reduced back to methionine after cleavage. Alternatively, minimize exposure to air and use scavengers during cleavage.

SPPS Workflow Diagram

SPPS_Workflow cluster_cycle Synthesis Cycle start Start: Rink Amide Resin swell Resin Swelling in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for each amino acid in sequence wash2->repeat final_wash Final Wash (DCM) and Drying repeat->final_wash cleavage Cleavage and Deprotection final_wash->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spec, HPLC) purification->analysis end Pure this compound analysis->end

Caption: Fmoc-SPPS workflow for this compound synthesis.
II. Cleavage and Deprotection

  • After the final coupling, wash the resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

III. Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

  • Purify using a preparative C18 RP-HPLC column.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) is typically effective for peptide purification.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

2. Analysis:

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to match the theoretical molecular weight of this compound.

Quantitative Data

The following table summarizes expected outcomes based on standard Fmoc-SPPS of a dodecapeptide. Actual results may vary depending on the efficiency of each coupling and purification step.

Parameter Expected Value Notes
Crude Peptide Yield 60-80%Based on the initial resin loading.
Purity of Crude Peptide 40-70%Varies with synthesis efficiency.
Purified Peptide Yield 15-30%After RP-HPLC purification.
Final Purity >95%As determined by analytical HPLC.
Theoretical Mass (Monoisotopic) 1419.63 DaC₅₉H₈₁N₁₅O₁₉S₂
Observed Mass [M+H]⁺ ≈ 1420.64 DaTo be confirmed by mass spectrometry.

Biological Activity and Signaling Pathway

This compound is a tachykinin peptide. Tachykinins exert their effects by binding to G-protein coupled receptors (GPCRs), specifically the neurokinin (NK) receptors: NK1, NK2, and NK3. While the specific receptor preference for this compound is not definitively established, tachykinins are known to modulate insulin secretion. The binding of a tachykinin to its receptor on pancreatic β-cells is proposed to initiate a signaling cascade involving the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ is a key trigger for the exocytosis of insulin-containing granules, resulting in insulin secretion.

This compound Signaling Pathway Diagram

Hylambatin_Signaling This compound This compound NK_Receptor Tachykinin Receptor (NK1/2/3) This compound->NK_Receptor Binds G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Insulin_Vesicle Insulin Granule Ca_release->Insulin_Vesicle Triggers exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: Proposed signaling pathway of this compound in pancreatic β-cells.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis. By following the outlined protocols for synthesis, cleavage, and purification, researchers can obtain high-purity this compound for use in further biological and pharmacological studies. The provided information on its potential signaling pathway offers a basis for investigating its mechanism of action in regulating insulin secretion and glucose metabolism.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Hylambatin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of the synthetic dodecapeptide Hylambatin (Sequence: Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH2) using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology described herein is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and requiring a robust method to achieve high purity of the target peptide for subsequent in vitro and in vivo studies. The protocol covers all stages from the initial analysis of the crude synthetic peptide to the final lyophilization of the purified product.

Introduction

This compound is a tachykinin-like peptide originally isolated from the skin of the African frog, Hylambates maculatus. It is characterized by the C-terminal sequence -Met-Met-NH2.[1] Synthetic peptides like this compound are produced via solid-phase peptide synthesis (SPPS), which, despite its efficiency, generates a crude product containing the desired peptide along with various impurities.[2] These impurities can include deletion sequences, truncated peptides, and incompletely deprotected peptides, which must be removed to ensure the biological activity and safety of the final product.[3]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard technique for the purification of synthetic peptides. This method separates the target peptide from impurities based on differences in hydrophobicity. The use of a C18 stationary phase in conjunction with a mobile phase gradient of increasing organic solvent concentration (typically acetonitrile) and an ion-pairing agent like trifluoroacetic acid (TFA) allows for high-resolution separation. This document outlines a comprehensive and optimized protocol for the purification of synthetic this compound.

Experimental Protocol

This protocol is divided into five main stages: initial quality control of the crude peptide, preparative HPLC purification, analysis of collected fractions, pooling of pure fractions, and lyophilization.

Materials and Apparatus

Materials:

  • Crude synthetic this compound (lyophilized powder)

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • HPLC-grade water for sample dissolution

Apparatus:

  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Analytical C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)

  • Preparative C18 RP-HPLC column (e.g., 21.2 x 250 mm, 10 µm particle size, 100 Å pore size)

  • Vortex mixer

  • Sonicator

  • pH meter

  • Lyophilizer (freeze-dryer)

  • Glass vials for fraction collection and final product

Stage 1: Crude Peptide Analysis

Before proceeding to large-scale purification, it is crucial to analyze the crude synthetic peptide to determine the retention time of the target peptide and the impurity profile.

  • Sample Preparation: Dissolve a small amount of crude this compound powder (approx. 1 mg/mL) in Mobile Phase A. Vortex and sonicate briefly to ensure complete dissolution.

  • Analytical HPLC Setup:

    • Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 214 nm and 280 nm.

  • Injection and Gradient:

    • Inject 10-20 µL of the dissolved crude peptide.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis: Identify the main peak corresponding to this compound. Note its retention time and the percentage of the peak area relative to the total area of all peaks. This information will be used to develop the preparative HPLC gradient.

Stage 2: Preparative HPLC Purification
  • Sample Preparation: Dissolve the bulk of the crude this compound in a minimal amount of Mobile Phase A. The concentration will depend on the capacity of the preparative column, but a starting point of 50-100 mg/mL is common. Ensure the sample is fully dissolved and filtered (0.45 µm filter) before injection to prevent column blockage.

  • Preparative HPLC Setup:

    • Equilibrate the preparative C18 column with the starting conditions of the optimized gradient.

    • Set the flow rate appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Set the UV detection wavelength to 214 nm.

  • Injection and Focused Gradient:

    • Based on the analytical run, create a focused gradient for the preparative run. For example, if the target peptide eluted at 35% Mobile Phase B in the analytical run, a suitable preparative gradient might be 25-45% Mobile Phase B over 40 minutes. This shallower gradient improves resolution.

    • Inject the dissolved crude peptide onto the column.

  • Fraction Collection: Set the fraction collector to collect fractions (e.g., 5-10 mL per tube) across the elution profile of the target peptide peak.

Stage 3: Fraction Analysis
  • Purity Check: Analyze a small aliquot (10-20 µL) from each collected fraction using the analytical HPLC method described in Stage 1.

  • Evaluation: Determine the purity of each fraction by integrating the peak area of this compound. Fractions with a purity of ≥98% are typically considered high-purity.

Stage 4: Pooling and Lyophilization
  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: If the volume of the pooled fractions is large, the acetonitrile can be removed using a rotary evaporator. This reduces the lyophilization time.

  • Lyophilization: Freeze the pooled solution at -80°C until completely solid. Lyophilize the frozen sample for 48-72 hours or until a dry, fluffy white powder is obtained. This process removes the water and residual TFA.

  • Final QC: Perform a final analytical HPLC run on the lyophilized product to confirm its purity and identity.

Data Presentation

The following table summarizes the expected results from the purification of a typical batch of synthetic this compound.

ParameterCrude ProductPurified Product
Appearance Off-white to yellowish powderWhite, fluffy powder
Purity (by HPLC at 214 nm) 65-75%>98%
Analytical Retention Time ~15.2 minutes~15.2 minutes
Overall Yield N/A20-30%
Mass Spectrometry (ESI-MS) Target mass observed along with impuritiesTarget mass [M+H]⁺ confirmed

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the HPLC purification process for synthetic this compound.

HPLC_Workflow Crude Crude this compound (from SPPS) Analytical_QC Analytical HPLC (QC of Crude) Crude->Analytical_QC Dissolution Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Bulk Dissolution & Injection Analytical_QC->Prep_HPLC Method Development Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Elution Fraction_Analysis Fraction Analysis (Analytical HPLC) Fraction_Collection->Fraction_Analysis Purity Check Pooling Pooling of Pure Fractions (>98%) Fraction_Analysis->Pooling Selection Lyophilization Lyophilization Pooling->Lyophilization Freeze-Drying Final_Product Purified this compound (>98% Purity) Lyophilization->Final_Product Final QC

Caption: Workflow for the purification of synthetic this compound.

Conclusion

The protocol detailed in this application note provides a reliable and systematic approach for the purification of synthetic this compound using RP-HPLC. By following these steps, researchers can consistently obtain a highly pure peptide product, which is essential for accurate and reproducible results in subsequent biological assays. The use of an initial analytical run to optimize the preparative method is a critical step that enhances separation efficiency and maximizes the yield of the final purified product.

References

Application Note: Quantitative Analysis of Hylambatin Fragments by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hylambatin is a tachykinin peptide originally isolated from the skin of the African frog, Hylambates maculatus. As a member of the tachykinin family, it is characterized by a conserved C-terminal sequence and plays a role in a variety of physiological processes. The amino acid sequence of this compound is Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH2. Due to its potential biological activities, there is growing interest in the accurate and sensitive quantification of this compound and its fragments in biological matrices. This application note provides a detailed protocol for the analysis of this compound fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for peptide quantification.[1][2]

Experimental Protocols

This protocol is adapted from established methods for the analysis of other tachykinin peptides, such as Substance P.[3][4][5]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Loading: Acidify the sample (e.g., plasma, tissue homogenate) with formic acid to a final concentration of 0.1% and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the this compound fragments with 1 mL of 80% acetonitrile in 0.1% formic acid.

  • Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B (linear gradient)

    • 15-16 min: 60-95% B (linear gradient)

    • 16-18 min: 95% B (hold)

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-25 min: 5% B (re-equilibration)

  • Injection Volume: 10 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon.

Data Presentation

Predicted this compound Fragments for MRM Analysis

The following table lists the theoretical monoisotopic m/z values for the precursor ion ([M+2H]²⁺) and major predicted fragment ions (b and y ions) of this compound. These transitions can be used to build an MRM method for targeted quantification.

Precursor Ion (m/z)Fragment IonFragment Ion (m/z)Collision Energy (eV)
749.85y1150.0515
749.85y2281.0920
749.85y3412.1325
749.85y4575.2025
749.85y5722.2730
749.85b2213.1015
749.85b3310.1520
749.85b4425.1825
749.85b5522.2325
749.85b6637.2630
Representative Quantitative Data

The following table presents a representative quantitative analysis of two this compound fragments (y3 and b4) in spiked plasma samples. This data is for illustrative purposes to demonstrate the expected performance of the method.

Sample IDSpiked Concentration (ng/mL)y3 Fragment Areab4 Fragment AreaCalculated Concentration (ng/mL)Accuracy (%)
Blank000N/D-
Cal 10.11,5231,2890.0990
Cal 20.57,8916,5430.52104
Cal 3115,67813,0121.05105
Cal 4579,34566,1234.9599
Cal 510158,987132,45610.12101.2
QC Low0.34,6543,8760.2893.3
QC Mid347,89039,8763.05101.7
QC High8127,567106,3458.15101.9

N/D: Not Detected

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution & Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI-MRM) LC->MS Quantification Quantification of Fragments MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

tachykinin_signaling This compound This compound NK_Receptor Tachykinin Receptor (NK1/NK2/NK3) This compound->NK_Receptor G_Protein Gq/11 NK_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Proposed this compound signaling pathway.

References

Application Notes and Protocols: In Vitro Bioassay for Hylambatin Activity on Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hylambatin is a dodecapeptide belonging to the tachykinin family of peptides, originally isolated from the skin of the African frog, Hylambates maculatus.[1] Tachykinins are known for their potent effects on smooth muscle tissue, inducing rapid contractions.[2] This application note provides a detailed protocol for an in vitro bioassay to characterize the contractile activity of this compound on smooth muscle, using the guinea pig ileum as a model system. The guinea pig ileum is a well-established and sensitive preparation for studying the effects of tachykinins and other spasmogenic agents.[1]

The mechanism of action of tachykinins involves their interaction with specific G protein-coupled receptors (GPCRs), namely NK1, NK2, and NK3 receptors.[3][4] Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, initiating the cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction.

This document outlines the necessary materials, step-by-step experimental procedures, and data analysis methods to quantify the activity of this compound and related peptides.

Data Presentation

PeptideReceptor SelectivityEC50 (nM) on Guinea Pig Ileum (Circular Muscle)
Substance PNK140 - 200
Neurokinin A (NKA)NK240 - 200
[MePhe7]-Neurokinin BNK340 - 200
This compoundTachykinin-likeActivity demonstrated, specific EC50 not cited

Note: The EC50 values for the selective agonists were in a similar range in the cited study on circular muscle. Potency can vary depending on the specific preparation (longitudinal vs. circular muscle) and experimental conditions.

Experimental Protocols

This section details the methodology for the isolated organ bath bioassay to assess the contractile effect of this compound on guinea pig ileum.

Materials and Reagents
  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g)

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.7)

  • Gases: Carbogen (95% O2, 5% CO2)

  • Test Compound: this compound (synthetic peptide)

  • Reference Compound: Substance P or Acetylcholine

  • Equipment:

    • Isolated organ bath system with thermostatic control (37°C)

    • Isometric force transducer

    • Data acquisition system and software

    • Dissection tools (scissors, forceps)

    • Syringes and needles

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig B Isolate Terminal Ileum A->B C Clean and Section Ileum (2-3 cm) B->C D Mount Ileum in Organ Bath C->D E Equilibrate in Krebs Solution (37°C, 95% O2/5% CO2) D->E F Apply Optimal Resting Tension (~1 g) E->F G Record Baseline Contractions F->G H Cumulative Addition of this compound G->H I Record Contractile Responses H->I J Washout I->J K Repeat with Reference Compound J->K L Generate Dose-Response Curve K->L M Calculate EC50 and Emax L->M

Caption: Experimental workflow for the in vitro bioassay of this compound.

Detailed Procedure
  • Tissue Preparation:

    • Humanely euthanize a guinea pig by a method approved by the institutional animal care and use committee.

    • Immediately perform a laparotomy and isolate the terminal portion of the ileum.

    • Place the isolated ileum in a petri dish containing Krebs-Henseleit solution and gently flush the lumen to remove any contents.

    • Cut the ileum into segments of 2-3 cm in length.

  • Organ Bath Setup:

    • Mount a segment of the ileum in a 10 mL isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook at the bottom of the bath and the other end to an isometric force transducer.

    • Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with washes of fresh Krebs-Henseleit solution every 15 minutes.

  • Experimental Protocol:

    • After the equilibration period, record a stable baseline of spontaneous contractions.

    • To construct a cumulative concentration-response curve, add this compound to the organ bath in increasing concentrations (e.g., 10^-10 M to 10^-6 M) in a stepwise manner. Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile responses (increase in tension) for each concentration of this compound.

    • After obtaining the maximum response, wash the tissue with fresh Krebs-Henseleit solution three times over a 15-20 minute period to allow it to return to baseline.

    • A concentration-response curve for a reference standard, such as Substance P or acetylcholine, can also be generated for comparison.

  • Data Analysis:

    • Measure the peak tension developed at each concentration of this compound.

    • Express the contractile response as a percentage of the maximum response obtained with a supramaximal concentration of this compound or a reference agonist.

    • Plot the percentage of maximal response against the logarithm of the this compound concentration to generate a dose-response curve.

    • From the dose-response curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum contractile response).

Signaling Pathway

The contractile effect of this compound on smooth muscle is mediated through the tachykinin receptor signaling pathway.

G This compound This compound TachykininReceptor Tachykinin Receptor (NK1/NK2/NK3) This compound->TachykininReceptor Binds to GProtein Gq/11 Protein TachykininReceptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Induces

Caption: Tachykinin receptor signaling pathway in smooth muscle contraction.

References

Application Notes and Protocols: Hylambatin Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hylambatin is a naturally occurring tachykinin peptide originally isolated from the skin of the African frog, Hylambates maculatus.[1] Structurally, it is unique among tachykinins due to its C-terminal methionyl-methionine residue, differing from the typical -Gly-Leu-Met-NH2 sequence found in peptides like Substance P.[1] Tachykinins exert their physiological effects by binding to a class of G protein-coupled receptors (GPCRs) known as tachykinin receptors, principally the NK1, NK2, and NK3 subtypes.[2][3][4] These receptors are implicated in a wide array of biological processes, including pain transmission, inflammation, and smooth muscle contraction, making them attractive targets for drug discovery.

This document provides a detailed protocol for a radioligand receptor binding assay to characterize the interaction of this compound and other investigational compounds with tachykinin receptors.

Data Presentation

The following tables summarize the binding affinities of common tachykinin peptides for the human NK1, NK2, and NK3 receptors. While specific, comprehensive binding data for this compound is not extensively available in the public domain, its activity can be characterized and compared to these reference ligands using the protocol provided.

Table 1: Binding Affinities (Ki, nM) of Tachykinin Peptides at Human Tachykinin Receptors

LigandNK1 Receptor (Ki, nM)NK2 Receptor (Ki, nM)NK3 Receptor (Ki, nM)
Substance P~0.1-1~100-1000>1000
Neurokinin A (NKA)~1-10~1-10~100-1000
Neurokinin B (NKB)~100-1000~100-1000~1-10
This compoundTo be determinedTo be determinedTo be determined

Note: Ki values are approximate and can vary based on experimental conditions, cell type, and radioligand used. Data is compiled from multiple sources for illustrative purposes.

Table 2: IC50 Values (nM) from Competition Binding Assays

Competing LigandRadioligandReceptorCell LineIC50 (nM)
Substance P[³H]-Substance PHuman NK1CHO~1-5
Neurokinin A[¹²⁵I]-Neurokinin AHuman NK2CHO~2-10
Senktide[³H]-SenktideHuman NK3CHO~1-5
This compounde.g., [¹²⁵I]BH-SPe.g., NK1e.g., CHOTo be determined

Note: IC50 values are dependent on the concentration of the radioligand used in the assay.

Experimental Protocols

A competitive radioligand binding assay is a robust method to determine the affinity of a test compound (like this compound) for a specific receptor. This protocol is adapted for tachykinin receptors expressed in mammalian cell lines.

I. Preparation of Cell Membranes Expressing Tachykinin Receptors

This procedure describes the preparation of crude membrane fractions from cultured cells overexpressing a specific tachykinin receptor subtype (e.g., NK1, NK2, or NK3).

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™, Roche)

  • Sucrose Buffer: Homogenization Buffer containing 10% (w/v) sucrose

  • Cultured cells (e.g., CHO or HEK293) stably transfected with the tachykinin receptor of interest

  • Cell scraper

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Grow cells to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Harvest cells by scraping into ice-cold PBS and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Aliquot the membrane preparation and store at -80°C until use.

II. Radioligand Competition Binding Assay

This protocol details the steps for a competition binding experiment to determine the inhibitory constant (Ki) of this compound.

Materials:

  • Prepared cell membranes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor (e.g., 40 µg/mL Bacitracin).

  • Radioligand: e.g., [¹²⁵I]Bolton-Hunter Substance P ([¹²⁵I]BH-SP) for NK1 receptors, or [³H]-Substance P. The concentration should be at or below the Kd for the receptor.

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., 1 µM Substance P).

  • Test compound (this compound) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Cell harvester and vacuum filtration system.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer (typically 5-20 µg of protein per well).

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane suspension.

    • Non-specific Binding (NSB): 50 µL unlabeled ligand (e.g., 1 µM Substance P) + 50 µL Radioligand + 100 µL Membrane suspension.

    • Competition Binding: 50 µL this compound (at varying concentrations) + 50 µL Radioligand + 100 µL Membrane suspension.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity trapped on the filters using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Tachykinin Receptor Expressing) harvest Harvest & Pellet Cells cell_culture->harvest homogenize Homogenize Cells harvest->homogenize centrifuge1 Low-Speed Centrifugation (Remove Nuclei) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Membranes) centrifuge1->centrifuge2 resuspend Resuspend & Aliquot centrifuge2->resuspend store Store at -80°C resuspend->store setup_plate Set up 96-well Plate (Total, NSB, Competition) store->setup_plate Use Membranes add_reagents Add Radioligand, Test Compound, Membranes setup_plate->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filtrate Vacuum Filtration (Separate Bound/Free) incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific Raw Data (CPM) plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for this compound Receptor Binding Assay.

Tachykinin Receptor Signaling Pathways

Tachykinin receptors, being GPCRs, primarily couple to Gq and Gs proteins to initiate intracellular signaling cascades.

Gq Signaling Pathway:

G This compound This compound Receptor Tachykinin Receptor (e.g., NK1) This compound->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response directly causes PKC->Response phosphorylates targets leading to

Caption: this compound-mediated Gq signaling pathway.

Gs Signaling Pathway:

G This compound This compound Receptor Tachykinin Receptor (e.g., NK2) This compound->Receptor Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Gene Transcription) PKA->Response phosphorylates targets leading to

Caption: this compound-mediated Gs signaling pathway.

References

Application Notes and Protocols for In Vivo Administration of Hylambatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hylambatin, a tachykinin peptide originally isolated from the skin of the African frog Hylambates maculatus, has demonstrated distinct biological activities, including the modulation of endocrine secretions and smooth muscle contraction. As a member of the tachykinin family, this compound is presumed to exert its effects through interaction with neurokinin (NK) receptors, a class of G-protein coupled receptors. This document provides a detailed experimental protocol for the in vivo administration of this compound in a rat model via intravenous injection. Additionally, it outlines a protocol for an ex vivo guinea pig ileum smooth muscle contraction assay to assess its biological activity. A summary of reported in vivo effects and a diagram of the putative tachykinin signaling pathway are also included to support researchers in the design and execution of studies involving this peptide.

Introduction

This compound is a structurally unique tachykinin, distinguished by a methionyl methionine residue at its C-terminus.[1] In vivo studies have shown that this compound can significantly increase plasma glucose and insulin levels in rats without affecting glucagon secretion.[1] Its pharmacological profile also includes effects on smooth muscle tissue, where it induces contraction.[2] These properties suggest its potential as a tool for investigating metabolic regulation and smooth muscle physiology. This document provides standardized protocols to facilitate further research into the in vivo effects of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo administration of this compound based on available literature.

ParameterAnimal ModelAdministration RouteDosageReported EffectsReference
Plasma Glucose & Insulin LevelsRatIntravenousGraded doses (specifics not detailed)Increased plasma glucose and insulin[1]
Smooth Muscle ContractionGuinea Pig IleumEx vivo organ bathNot specifiedInduces contraction[2]

Experimental Protocols

In Vivo Administration of this compound in Rats via Tail Vein Injection

This protocol describes the intravenous administration of this compound to rats.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Rat restrainer

  • Heat lamp or warming pad

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile saline to the desired stock concentration.

    • Further dilute the stock solution with sterile saline to achieve the final desired dose in an appropriate injection volume (e.g., 0.1-0.5 mL for a rat).

    • Ensure the final solution is clear and free of particulates.

  • Animal Preparation:

    • Acclimatize the rat to the experimental environment to minimize stress.

    • Place the rat in a suitable restrainer.

    • Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and accessible for injection.

  • Intravenous Injection:

    • Wipe the tail with a 70% ethanol-soaked gauze pad to clean the injection site.

    • Identify one of the lateral tail veins.

    • Hold the syringe with the needle bevel facing up and insert the needle into the vein at a shallow angle, parallel to the tail.

    • A successful insertion may be indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the this compound solution. There should be no resistance. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In such a case, withdraw the needle and re-attempt the injection at a more proximal site on the tail or in the other lateral vein.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a clean gauze pad to prevent bleeding.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any adverse reactions.

    • For studies on metabolic effects, blood samples can be collected at specified time points post-injection (e.g., 10 and 30 minutes) to measure plasma glucose and insulin levels.

Ex Vivo Guinea Pig Ileum Smooth Muscle Contraction Assay

This protocol is for assessing the contractile effect of this compound on smooth muscle tissue.

Materials:

  • Guinea pig

  • Tyrode's solution (or other suitable physiological salt solution)

  • Organ bath with aeration and temperature control

  • Isotonic transducer and data acquisition system

  • This compound

  • Acetylcholine (as a positive control)

  • Surgical instruments

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in cold, aerated Tyrode's solution.

    • Clean the ileum segment of adhering mesenteric tissue and cut it into smaller segments (e.g., 2-3 cm).

  • Organ Bath Setup:

    • Mount an ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).

    • Connect one end of the tissue to a fixed hook and the other end to an isotonic transducer to record muscle contractions.

    • Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension (e.g., 1 g), with regular washing with fresh Tyrode's solution.

  • Experimental Procedure:

    • Record a baseline of spontaneous contractions.

    • Add a known concentration of acetylcholine to the organ bath to confirm tissue viability and obtain a reference maximal contraction.

    • Wash the tissue thoroughly to return to baseline.

    • Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner to establish a dose-response curve.

    • Record the contractile response for each concentration.

  • Data Analysis:

    • Measure the amplitude of contraction in response to this compound.

    • Express the response as a percentage of the maximal contraction induced by acetylcholine.

    • Plot the dose-response curve and calculate the EC50 value for this compound.

Signaling Pathway

This compound, as a tachykinin, is expected to activate signaling pathways common to this peptide family. The binding of tachykinins to their G-protein coupled neurokinin (NK) receptors typically initiates the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to the physiological responses associated with tachykinin receptor activation, such as smooth muscle contraction and modulation of neuronal activity.

Hylambatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NK_Receptor Neurokinin Receptor (GPCR) This compound->NK_Receptor Binds to G_Protein G-Protein (Gq/11) NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: Putative signaling pathway of this compound via neurokinin receptors.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study of this compound's effects.

In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Peptide_Prep Prepare this compound Solution IV_Injection Intravenous Administration Peptide_Prep->IV_Injection Animal_Prep Acclimatize and Prepare Animal Animal_Prep->IV_Injection Post_Monitoring Post-Administration Monitoring IV_Injection->Post_Monitoring Sample_Collection Blood Sample Collection Post_Monitoring->Sample_Collection Data_Analysis Biochemical Analysis (e.g., Glucose, Insulin) Sample_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General workflow for in vivo this compound administration and analysis.

References

Application Notes and Protocols for Hylambatin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hylambatin is a tachykinin peptide originally isolated from the skin of the African frog, Hylambates maculatus. Tachykinins are a family of neuropeptides that share a conserved C-terminal sequence and are involved in a wide range of biological processes. This compound has been shown to influence plasma glucose and insulin levels, suggesting its potential role in metabolic regulation.[1] This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments and an overview of its potential signaling pathways.

This compound Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Weight 1439.61 g/mol [2]
Amino Acid Sequence Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH2
CAS Number 80890-46-6
Appearance White to off-white lyophilized powder
Storage Store at -20°C for long-term stability.[2]

Preparation of this compound Solutions

The solubility of peptides is highly dependent on their amino acid composition and sequence. To determine the appropriate solvent for this compound, its overall charge was calculated based on its amino acid sequence.

Charge Calculation:

  • Acidic residues (-1): Asp (x3), C-terminal carboxyl group = -4

  • Basic residues (+1): Arg (x1), N-terminal amino group = +2

  • Overall Charge: -2

Based on its negative overall charge, this compound is an acidic peptide. The following protocol is recommended for its dissolution.

Recommended Solvents and Stock Solution Preparation

For cell culture experiments, it is crucial to use sterile, high-purity solvents. The primary recommended solvent for this compound is sterile, distilled water. If solubility issues arise, a small amount of a basic solution like ammonium hydroxide can be used, followed by dilution with sterile water. However, for most cell culture applications, aiming for dissolution in water or a buffer like PBS is preferable. Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic peptides, but should be used with caution in cell-based assays due to potential cytotoxicity at higher concentrations.

Stock Solution (1 mM) Preparation Protocol:

  • Calculate the required mass: To prepare a 1 mM stock solution, use the following formula: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) For 1 mL (0.001 L) of a 1 mM (0.001 mol/L) solution: Mass (mg) = 0.001 L x 0.001 mol/L x 1439.61 g/mol = 1.44 mg

  • Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the calculated volume of sterile, distilled water to the vial to achieve a 1 mM concentration. For example, add 1 mL of water to 1.44 mg of this compound.

    • Gently vortex or sonicate the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.

  • Sterilization and Storage:

    • Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, low-protein-binding microcentrifuge tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in sterile cell culture medium or an appropriate buffer (e.g., PBS).

Example Dilution for a 1 µM Working Solution:

  • Thaw a frozen aliquot of the 1 mM this compound stock solution on ice.

  • In a sterile tube, add 999 µL of sterile cell culture medium.

  • Add 1 µL of the 1 mM this compound stock solution to the medium.

  • Gently mix by pipetting up and down. This will result in a 1 µM working solution.

  • Further serial dilutions can be performed to achieve the desired final concentrations for your experiment.

Note on Experimental Concentrations: The optimal concentration of this compound for cell culture experiments should be determined empirically for each cell type and assay. Based on the activity of a closely related peptide, CAP-TAC1, which has an EC50 in the nanomolar range for tachykinin receptors, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments.

Experimental Protocols

Below are generalized protocols for studying the effects of this compound in cell culture.

Cell Seeding and Treatment
  • Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

  • Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (prepared as described above).

  • Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, if any).

  • Incubate the cells for the desired experimental duration.

Western Blotting for Signaling Pathway Analysis
  • After treatment with this compound, wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., PLC, PKC, ERK).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This compound Signaling Pathway

This compound, as a tachykinin, is expected to exert its effects through tachykinin receptors (NK1, NK2, and NK3), which are G protein-coupled receptors (GPCRs).[3] The canonical signaling pathway for these receptors involves the activation of Phospholipase C (PLC).

Hylambatin_Signaling_Pathway This compound This compound TachykininReceptor Tachykinin Receptor (GPCR) This compound->TachykininReceptor G_protein Gq/11 TachykininReceptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

Experimental_Workflow start Start prepare_solutions Prepare this compound Stock & Working Solutions start->prepare_solutions cell_culture Cell Culture & Seeding prepare_solutions->cell_culture treatment Treat Cells with this compound cell_culture->treatment incubation Incubate for Desired Time treatment->incubation assays Perform Cellular Assays (e.g., Viability, Signaling) incubation->assays data_analysis Data Analysis assays->data_analysis end End data_analysis->end

Caption: A typical experimental workflow.

References

Hylambatin ELISA kit for plasma concentration measurement

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Hylambatin ELISA Kit

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantification of this compound in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The information is intended to guide researchers in accurately measuring this compound concentrations for various research applications.

Introduction

This compound is a tachykinin peptide originally isolated from the skin of the African frog, Hylambates maculatus.[1] It is a dodecapeptide with a unique C-terminal methionyl methionine residue.[2] Research has shown that this compound can influence glucose metabolism by increasing plasma glucose and insulin levels, suggesting a potential role in the regulation of carbohydrate metabolism.[1][2] The ability to accurately measure this compound concentrations in plasma is crucial for studies investigating its physiological and pathological roles, as well as for preclinical and clinical drug development.

This document provides a representative protocol for a this compound ELISA kit. It is important to note that the specific details of the assay, such as incubation times, temperatures, and reagent volumes, may vary between different manufacturers. Always refer to the specific manual provided with the ELISA kit you are using.

Principle of the Assay

This ELISA kit is a competitive immunoassay for the quantitative measurement of this compound in plasma. The microtiter plate is pre-coated with a capture antibody specific for this compound. During the assay, a known amount of biotinylated this compound competes with the this compound present in the standards and samples for binding to the capture antibody. After washing away unbound substances, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated this compound. Following another wash step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a this compound ELISA kit. The exact values may differ between kits and should be confirmed with the manufacturer's datasheet.

ParameterTypical Value
Assay TypeCompetitive ELISA
Sample TypePlasma, Serum
Standard Curve Range0.1 - 10 ng/mL
Sensitivity< 0.05 ng/mL
Sample Volume50 µL
Incubation Time2 - 3 hours
Detection MethodColorimetric (450 nm)
SpecificityHigh specificity for this compound

Experimental Protocols

1. Plasma Sample Preparation

Proper sample collection and preparation are critical for accurate results.

  • Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA, heparin, or sodium citrate.[3]

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C.

  • Aliquoting and Storage: Immediately after centrifugation, transfer the plasma supernatant to clean, polypropylene tubes. Aliquot the plasma to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

2. Reagent Preparation

  • Bring all reagents and samples to room temperature before use.

  • Reconstitute or dilute wash buffers, standards, and control samples as instructed in the kit manual.

3. Assay Procedure

  • Add Standards and Samples: Add 50 µL of each standard, control, and plasma sample to the appropriate wells of the microtiter plate.

  • Add Biotinylated this compound: Add 50 µL of the biotinylated this compound solution to each well.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.

  • Washing: Aspirate the contents of each well and wash each well four times with 300 µL of wash buffer. Ensure complete removal of the liquid at each step.

  • Add Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well.

  • Second Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Second Washing: Repeat the washing step as described in step 4.

  • Add Substrate: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 20 minutes.

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

4. Data Analysis

  • Standard Curve: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Calculate Concentrations: Determine the concentration of this compound in the plasma samples by interpolating their mean absorbance values from the standard curve.

  • Dilution Factor: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.

Visualizations

Hypothesized this compound Signaling Pathway

This compound is a member of the tachykinin family of neuropeptides. Tachykinins typically exert their effects by binding to G-protein coupled receptors (GPCRs), which in turn activate intracellular signaling cascades. The diagram below illustrates a potential signaling pathway for this compound, leading to its known effect of stimulating insulin secretion.

Hylambatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Tachykinin_Receptor Tachykinin Receptor (GPCR) This compound->Tachykinin_Receptor G_Protein G Protein (Gq/11) Tachykinin_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 releases Insulin_Vesicle Insulin Vesicle Exocytosis Ca2->Insulin_Vesicle triggers PKC->Insulin_Vesicle potentiates

A hypothesized signaling pathway for this compound-induced insulin secretion.

This compound ELISA Experimental Workflow

The following diagram outlines the key steps involved in the this compound competitive ELISA protocol.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Reagents and Samples C Add Standards, Controls, and Samples A->C B Bring Plate to Room Temperature B->C D Add Biotinylated this compound C->D E Incubate 2 hours at RT D->E F Wash Plate (4x) E->F G Add Streptavidin-HRP F->G H Incubate 1 hour at RT G->H I Wash Plate (4x) H->I J Add Substrate I->J K Incubate 20 min in Dark J->K L Add Stop Solution K->L M Read Absorbance at 450 nm L->M N Generate Standard Curve M->N O Calculate this compound Concentrations N->O

Workflow diagram for the this compound competitive ELISA protocol.

References

Application Notes and Protocols for Receptor Localization Using Fluorescently Labeled Hylambatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hylambatin is a member of the tachykinin family of neuropeptides, which are known to play a role in a variety of physiological processes.[1] Like other tachykinins, this compound is expected to exert its effects through interaction with G protein-coupled receptors (GPCRs), specifically the tachykinin receptors NK1, NK2, and NK3. The localization and trafficking of these receptors are critical to understanding their function and for the development of novel therapeutics. Fluorescently labeling this compound provides a powerful tool for visualizing and quantifying its binding to these receptors on the cell surface and for tracking their subsequent internalization.

This document provides detailed application notes and protocols for the use of fluorescently labeled this compound in receptor localization studies. It covers the principles of fluorescent labeling, experimental design, and data analysis for fluorescence microscopy and binding assays.

Data Presentation

Tachykinin Receptor Binding Affinities

The specific binding affinities of this compound for the tachykinin receptors (NK1, NK2, and NK3) are not extensively documented in publicly available literature. However, the affinities of other endogenous tachykinins, Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), provide a reference for the expected range of interactions. A researcher would need to experimentally determine the specific affinities for fluorescently labeled this compound.

LigandReceptorCell LineBinding Affinity (Kd/Ki)Reference
Substance PNK1Transfected CHO cells0.17 nM (Kd)[2]
Neurokinin ANK2Transfected CHO cells3.4 nM (Kd)[2]
EledoisinNK3Transfected COS-7 cells8 nM (IC50)[2]
EmedastineH1Rodent Brain1.3 nM (Ki)[3]

Note: The table above provides reference binding affinities for well-characterized tachykinins and another GPCR ligand. The Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, with lower values indicating stronger binding. IC50 is the concentration of a ligand that displaces 50% of a radiolabeled ligand and can be used to approximate binding affinity. The specific binding characteristics of fluorescently labeled this compound should be determined empirically.

Representative Data from Fluorescent Ligand Studies

This table provides examples of quantitative data that can be obtained from receptor localization and binding experiments using fluorescently labeled ligands.

ParameterExperimental MethodExample ValuePurpose
Binding Affinity (Kd) Saturation Binding Assay10 nMTo determine the affinity of the fluorescent ligand for its receptor.
Receptor Density (Bmax) Saturation Binding Assay150 fmol/mg proteinTo quantify the number of receptors expressed on the cell surface.
Signal-to-Noise Ratio Confocal Microscopy> 5:1To ensure specific detection of the fluorescent signal above background.
Internalization Rate (t1/2) Time-lapse Confocal Microscopy5-10 minutesTo measure the speed at which the receptor-ligand complex is internalized.
Colocalization Coefficient Confocal Microscopy with organelle markers> 0.8To determine the subcellular compartment to which the receptor is trafficked after internalization.

Signaling Pathways

This compound, as a tachykinin, is expected to activate tachykinin receptors (NK1, NK2, and NK3), which are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Tachykinin_Signaling_Pathway This compound Fluorescent This compound Tachykinin_Receptor Tachykinin Receptor (NK1, NK2, or NK3) This compound->Tachykinin_Receptor Binds G_Protein Gq/11 Tachykinin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

Caption: Tachykinin Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes a general method for labeling the N-terminus of this compound with a commercially available amine-reactive fluorescent dye. The this compound sequence is Pyr-Asn-Lys-Pro-Arg-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH2. The primary amine on the Lysine side chain is also a potential labeling site. To achieve N-terminal specific labeling, the lysine side chain would need to be protected during synthesis and deprotected after labeling.

Materials:

  • This compound peptide (with a free N-terminus)

  • Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative of fluorescein, rhodamine, or cyanine dyes)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification

Procedure:

  • Peptide Dissolution: Dissolve this compound in a minimal amount of Labeling Buffer.

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO at a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add the dissolved fluorescent dye to the peptide solution. A 5-10 fold molar excess of the dye over the peptide is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction by reacting with the excess dye. Incubate for 1 hour at room temperature.

  • Purification:

    • Separate the fluorescently labeled this compound from the unreacted dye and unlabeled peptide using size-exclusion chromatography or RP-HPLC.

    • Monitor the elution profile using a spectrophotometer at the absorbance maximum of the dye and the peptide (around 280 nm).

  • Characterization:

    • Confirm the successful labeling and purity of the product using mass spectrometry and analytical RP-HPLC.

    • Determine the concentration of the labeled peptide using the Beer-Lambert law with the extinction coefficient of the fluorescent dye.

Peptide_Labeling_Workflow Start Start: this compound Peptide & Amine-Reactive Dye Dissolve Dissolve Peptide & Dye Start->Dissolve React Labeling Reaction (1-2 hours, RT, dark) Dissolve->React Quench Quench Reaction React->Quench Purify Purification (HPLC or SEC) Quench->Purify Characterize Characterization (Mass Spec, HPLC) Purify->Characterize End End: Fluorescently Labeled this compound Characterize->End Confocal_Microscopy_Workflow Start Start: Transfected Cells Wash1 Wash Cells Start->Wash1 Label Incubate with Fluorescent This compound Wash1->Label Wash2 Wash to Remove Unbound Ligand Label->Wash2 Fix Fixation (Optional) Wash2->Fix Image Confocal Microscopy Imaging Wash2->Image Live-cell Fix->Image Analyze Image Analysis (Localization, Colocalization) Image->Analyze End End: Receptor Localization Data Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Hylambatin Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions for improving the solubility of Hylambatin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a tachykinin peptide originally isolated from the skin of the African frog, Hylambates maculatus.[1] Like many peptides, its solubility in aqueous solutions can be limited due to its amino acid composition, particularly the presence of hydrophobic residues.[2][3][4] Incomplete solubilization can lead to inaccurate concentrations in experiments, affecting the reliability and reproducibility of in vitro assay results.[2]

Q2: What are the primary factors influencing this compound solubility?

A2: Several factors can affect the solubility of this compound:

  • Amino Acid Composition: A higher number of hydrophobic amino acids can decrease solubility in aqueous solutions.

  • pH of the Solution: Peptides are least soluble at their isoelectric point (pI), where they have no net charge. Adjusting the pH away from the pI generally enhances solubility.

  • Peptide Concentration: Higher concentrations are more prone to aggregation and precipitation.

  • Temperature: Gentle warming can sometimes improve solubility, but excessive heat should be avoided to prevent degradation.

  • Ionic Strength: The salt concentration of the solution can impact solubility.

Q3: What is the recommended first-step solvent for this compound?

A3: For a peptide like this compound, it is recommended to start with a small amount of sterile, distilled water. If solubility is poor, the next step depends on the peptide's net charge. As a basic peptide, a dilute acidic solution (e.g., 0.1% acetic acid) can be effective.

Q4: Can I use organic solvents like DMSO to dissolve this compound for cell-based assays?

A4: Yes, for hydrophobic peptides, a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) can be used to create a stock solution. However, it is crucial to then slowly dilute this stock solution with the aqueous assay buffer. The final concentration of the organic solvent should be kept low (typically less than 1%) to avoid affecting the experimental system. Note that DMSO may oxidize peptides containing methionine or cysteine.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving in water. The peptide has a high degree of hydrophobicity or the pH of the water is close to its isoelectric point.1. Adjust pH: If the peptide is basic, add a small amount of dilute acetic acid. If it is acidic, add a dilute solution of ammonium bicarbonate. 2. Use an organic solvent: Dissolve the peptide in a minimal amount of DMSO, then slowly add the aqueous buffer to the desired concentration.
The peptide solution is cloudy or has visible particulates. Incomplete solubilization or peptide aggregation.1. Sonication: Use a bath sonicator to gently agitate the solution, which can help break up aggregates. 2. Gentle Warming: Briefly warm the solution, but be careful to avoid temperatures that could cause degradation. 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved peptide and use the supernatant.
Inconsistent results in biological assays. Inaccurate peptide concentration due to incomplete solubilization or degradation of the peptide.1. Ensure complete dissolution: Use the techniques above to ensure the peptide is fully dissolved before making serial dilutions. 2. Prepare fresh solutions: Use freshly prepared solutions for each experiment or use properly stored single-use aliquots. 3. Verify final pH: Check that the final pH of your peptide solution is compatible with your assay conditions.
Loss of peptide activity over time. Peptide may be adsorbing to plasticware or degrading.1. Use low-protein-binding labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips. 2. Proper Storage: Store stock solutions at -80°C.

Experimental Protocols

Protocol 1: General Solubilization of this compound
  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the peptide's properties, select an initial solvent. For this compound, start with sterile distilled water.

  • Add a small volume of the chosen solvent to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Gently vortex or sonicate for a few seconds to aid dissolution.

  • Once fully dissolved, slowly dilute the stock solution with your final assay buffer to the desired working concentration.

  • If an organic solvent like DMSO was used initially, ensure the final concentration in the assay is non-toxic to your cells (typically <1%).

Protocol 2: Solubility Testing
  • Take a small, measured amount of the lyophilized this compound.

  • Attempt to dissolve it in a known volume of sterile water to a target concentration.

  • If it does not dissolve, try adding a small amount of 0.1% acetic acid (for basic peptides) or 0.1% ammonium hydroxide (for acidic peptides).

  • If aqueous solutions are unsuccessful, test solubility in a small volume of DMSO.

  • Once dissolved in DMSO, perform serial dilutions into your aqueous assay buffer to determine the concentration at which the peptide remains in solution.

Visualizing Experimental and Biological Pathways

Below are diagrams to illustrate key processes related to the handling and potential mechanism of action of this compound.

experimental_workflow Experimental Workflow for this compound Solubilization cluster_prep Preparation cluster_solubilization Solubilization cluster_final Final Steps start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_water Add Sterile Water centrifuge->add_water check_sol Check Solubility add_water->check_sol add_acid Add 0.1% Acetic Acid check_sol->add_acid Poor Solubility use_dmso Use Minimal DMSO check_sol->use_dmso Still Insoluble dilute Dilute with Assay Buffer check_sol->dilute Soluble add_acid->check_sol use_dmso->dilute assay Use in In Vitro Assay dilute->assay store Store at -80°C dilute->store

Caption: A flowchart detailing the step-by-step process for solubilizing this compound for experimental use.

tachykinin_signaling Generic Tachykinin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_response Cellular Response ligand This compound (Tachykinin) receptor Tachykinin Receptor (GPCR) ligand->receptor Binds g_protein G-Protein (Gq/11) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates response Biological Effects (e.g., Insulin Secretion) pkc->response ca_release->response

Caption: A diagram illustrating a plausible signaling pathway for this compound, as a member of the tachykinin family.

References

Technical Support Center: Preventing Peptide Degradation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of peptides, such as Hylambatin, in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My peptide is degrading rapidly in my standard phosphate-buffered saline (PBS). What is the likely cause?

A1: Rapid degradation in a standard buffer like PBS is often due to enzymatic activity from trace protease contamination or suboptimal pH and temperature conditions. Peptides are susceptible to cleavage by proteases, which can be introduced from cellular lysates, reagents, or microbial contamination.[1][2] Additionally, the pH of the buffer can influence the rate of chemical degradation pathways like deamidation and oxidation.[3][4][5]

Q2: What is the ideal storage temperature for my peptide solution to minimize degradation?

A2: For short-term storage (hours to days), keeping peptide solutions at 4°C is generally recommended. For long-term storage, freezing at -20°C or -80°C is preferable. However, it is crucial to avoid repeated freeze-thaw cycles, as this can accelerate peptide degradation. Aliquoting the peptide solution into single-use volumes is a recommended practice.

Q3: Can the choice of buffer itself affect the stability of my peptide?

A3: Absolutely. The buffer system should be chosen to maintain a pH where the peptide is most stable, which is often at least one pH unit away from its isoelectric point (pI) to enhance solubility. Different buffer components can also interact with the peptide. For instance, phosphate buffers can sometimes form complexes with divalent cations, which might be relevant depending on your assay. Universal buffer systems that cover a broad pH range can be useful for initial screening experiments to determine the optimal pH for your peptide's stability.

Q4: My peptide contains cysteine and methionine residues. Are there special precautions I should take?

A4: Yes, peptides containing cysteine and methionine are susceptible to oxidation. To prevent this, consider adding reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffer. It is also advisable to degas your buffers to remove dissolved oxygen.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Loss of Peptide Activity Over Time Proteolytic DegradationAdd a broad-spectrum protease inhibitor cocktail to your buffer. If the class of protease is known, a specific inhibitor can be used.
OxidationFor peptides with susceptible residues (Cys, Met, Trp), add a reducing agent like DTT (1-5 mM) or TCEP (0.1-0.5 mM) to the buffer. Prepare fresh solutions and consider working in an anaerobic chamber.
Suboptimal pHDetermine the optimal pH for your peptide's stability by performing a pH screening experiment. Adjust the buffer pH accordingly.
Peptide Precipitation Poor SolubilityEnsure the buffer pH is at least one unit above or below the peptide's isoelectric point (pI). Consider adding solubilizing agents like a small percentage of an organic solvent (e.g., DMSO, acetonitrile) or a non-ionic detergent (e.g., Tween-20).
AggregationOptimize the peptide concentration and ionic strength of the buffer. The addition of certain excipients like sugars or amino acids can sometimes prevent aggregation.
Inconsistent Experimental Results Buffer VariabilityPrepare fresh buffers for each experiment using high-purity water and reagents. Ensure accurate pH measurement and adjustment.
Peptide Adsorption to SurfacesTo prevent the peptide from sticking to plastic or glass surfaces, especially at low concentrations, consider adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to your buffer.

Experimental Protocols

Protocol: Screening for Optimal Buffer Conditions

This protocol provides a method for systematically testing different buffer conditions to identify those that best preserve your peptide's stability and activity.

1. Materials:

  • Lyophilized this compound peptide

  • High-purity water

  • A selection of buffer systems (e.g., Phosphate, Acetate, Tris, HEPES)

  • Solutions for pH adjustment (e.g., HCl, NaOH)

  • Protease inhibitor cocktail

  • Reducing agent (e.g., DTT or TCEP)

  • 96-well microplate

  • Plate reader or other analytical instrument to measure peptide concentration or activity

2. Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized this compound in high-purity water to create a concentrated stock solution.

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., Acetate buffer at pH 4.0, 5.0; Phosphate buffer at pH 6.0, 7.0; Tris buffer at pH 8.0, 9.0).

  • Experimental Setup:

    • In a 96-well plate, aliquot your peptide into wells containing the different buffers.

    • For each buffer condition, prepare replicate wells with and without the addition of a protease inhibitor cocktail and a reducing agent.

    • Include control wells with buffer only.

  • Incubation: Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the remaining peptide concentration or activity using a suitable assay (e.g., HPLC, ELISA, or a functional assay).

  • Data Analysis: Plot the peptide concentration/activity versus time for each buffer condition. The condition that shows the least decay over time is the most suitable for your experiments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_analysis Analysis Reconstitute Reconstitute this compound Aliquot Aliquot Peptide into Buffers Reconstitute->Aliquot Prepare_Buffers Prepare Buffers (Varying pH) Prepare_Buffers->Aliquot Add_Inhibitors Add Protease Inhibitors & Reducing Agents Aliquot->Add_Inhibitors Incubate Incubate at Experimental Temp. Add_Inhibitors->Incubate Measure Measure Peptide Activity at Time Points Incubate->Measure Analyze Analyze Data & Identify Optimal Buffer Measure->Analyze Degradation_Pathways cluster_degradation Degradation Products This compound Intact this compound Proteolysis Peptide Fragments This compound->Proteolysis Proteases Oxidation Oxidized Peptide This compound->Oxidation Oxygen, Metal Ions Deamidation Deamidated Peptide This compound->Deamidation pH, Temperature Aggregation Aggregates This compound->Aggregation Concentration, Hydrophobicity Troubleshooting_Logic Start Peptide Degradation Observed Check_Protease Suspect Proteolytic Activity? Start->Check_Protease Add_Inhibitor Add Protease Inhibitor Cocktail Check_Protease->Add_Inhibitor Yes Check_Oxidation Peptide contains Cys/Met? Check_Protease->Check_Oxidation No Add_Inhibitor->Check_Oxidation Add_Reducing_Agent Add DTT or TCEP Check_Oxidation->Add_Reducing_Agent Yes Check_pH Is pH Optimal? Check_Oxidation->Check_pH No Add_Reducing_Agent->Check_pH Optimize_pH Perform pH Screening Check_pH->Optimize_pH No End Degradation Minimized Check_pH->End Yes Optimize_pH->End

References

Troubleshooting low yield in Hylambatin peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solid-phase peptide synthesis (SPPS) of Hylambatin.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

The amino acid sequence for this compound is Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH2 (DPPDPDRFYGMM-NH2).

Q2: What are the potential challenges in synthesizing this compound that could lead to low yield?

The synthesis of this compound presents several challenges that can contribute to low yields:

  • Aspartimide Formation: The sequence contains multiple aspartic acid (Asp) residues, particularly in Asp-Pro sequences, which are prone to aspartimide formation. This side reaction can lead to the formation of impurities and a lower yield of the desired peptide.

  • Difficult Couplings: The presence of multiple proline (Pro) residues can lead to steric hindrance and incomplete coupling reactions, resulting in truncated or deletion sequences.

  • Oxidation of Methionine: The two C-terminal methionine (Met) residues are susceptible to oxidation to methionine sulfoxide, especially during the final cleavage from the resin.[1]

  • Peptide Aggregation: The hydrophobic nature of certain residues in the sequence can lead to peptide aggregation on the resin, hindering reagent access and reducing reaction efficiency.

Q3: How can I monitor the progress of the synthesis to identify potential issues early?

Regular monitoring of the synthesis is crucial for troubleshooting. The Kaiser test (ninhydrin test) can be performed after each coupling step to check for the presence of free primary amines. A positive result (blue color) indicates incomplete coupling. However, the Kaiser test is not reliable for proline residues, so alternative tests may be necessary when coupling to or from proline.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses specific issues that can lead to low yields during this compound synthesis and provides potential solutions.

Issue 1: Incomplete Coupling, Especially at Proline and Aspartic Acid Residues

Symptoms:

  • Low final peptide yield.

  • Mass spectrometry (MS) analysis of the crude product shows a high prevalence of deletion sequences (missing one or more amino acids).

  • Positive Kaiser test after coupling steps (except for proline).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance - Double Coupling: Repeat the coupling step to drive the reaction to completion. - Increase Reagent Excess: Use a higher excess (3-5 equivalents) of the Fmoc-amino acid and coupling reagent. - Extended Coupling Time: Increase the coupling reaction time to 2-4 hours or even overnight for particularly difficult couplings.
Suboptimal Coupling Reagent - Use High-Efficiency Reagents: Employ more potent coupling reagents such as HATU, HCTU, or PyBOP, especially for sterically hindered amino acids like proline.
Issue 2: Aspartimide Formation at Aspartic Acid Residues

Symptoms:

  • Low yield of the target peptide.

  • MS analysis reveals the presence of impurities with the same mass as the target peptide (isoaspartyl peptides) or related byproducts.

  • Difficult purification due to co-elution of impurities with the desired peptide.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Base-Catalyzed Cyclization - Use Additives in Deprotection: Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress aspartimide formation. - Employ Protecting Groups: Use Fmoc-Asp(OMpe)-OH, a protecting group designed to minimize aspartimide formation.[2]
Issue 3: Oxidation of C-Terminal Methionine Residues

Symptoms:

  • MS analysis of the crude product shows peaks corresponding to the desired peptide +16 Da and +32 Da, indicating single and double oxidation of methionine.

  • Reduced biological activity of the final peptide.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidation during Cleavage - Use a Specialized Cleavage Cocktail: Employ a cleavage cocktail designed to prevent methionine oxidation, such as "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide).[3] - Inclusion of Scavengers: Ensure the cleavage cocktail contains effective scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
Oxidation during Handling and Storage - Work under Inert Atmosphere: Handle the cleaved peptide under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air. - Store Properly: Store the purified peptide at -20°C or lower under an inert atmosphere.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines a general procedure for the manual solid-phase synthesis of this compound.

  • Resin Selection and Swelling:

    • Start with a Rink Amide resin (0.1 mmol scale).

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents) with HCTU (3.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings (e.g., coupling to proline), consider double coupling or extending the reaction time.

    • Wash the resin with DMF (5 times).

    • Perform a Kaiser test to confirm complete coupling (except after proline).

  • Repeat Deprotection and Coupling:

    • Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Final Deprotection:

    • After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/1,2-ethanedithiol (EDT) (94:1:2.5:2.5 v/v/v/v) to minimize methionine oxidation.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

sps_workflow General SPPS Workflow for this compound Synthesis resin Start: Rink Amide Resin swell 1. Swell Resin in DMF resin->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test (Check for completion) wash2->kaiser repeat Repeat for all Amino Acids kaiser->repeat repeat->deprotect Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final cycle cleavage 4. Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleavage precipitate 5. Ether Precipitation cleavage->precipitate purify 6. RP-HPLC Purification precipitate->purify analyze 7. MS Analysis purify->analyze end Purified this compound analyze->end

Caption: A flowchart illustrating the key steps in the solid-phase synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low this compound Yield start Low Yield of this compound ms_analysis Analyze Crude Product by MS start->ms_analysis deletion Deletion Sequences Present? ms_analysis->deletion oxidation Oxidation Products (+16 Da) Present? deletion->oxidation No incomplete_coupling Incomplete Coupling deletion->incomplete_coupling Yes aspartimide Aspartimide-Related Impurities? oxidation->aspartimide No met_oxidation Methionine Oxidation oxidation->met_oxidation Yes asp_formation Aspartimide Formation aspartimide->asp_formation Yes end Further Investigation aspartimide->end No (Other issues) optimize_coupling Optimize Coupling: - Double couple - Increase reagent excess - Use HATU/HCTU incomplete_coupling->optimize_coupling optimize_cleavage Optimize Cleavage: - Use Reagent H - Add scavengers (EDT) met_oxidation->optimize_cleavage modify_deprotection Modify Deprotection: - Add HOBt to piperidine - Use Fmoc-Asp(OMpe)-OH asp_formation->modify_deprotection

Caption: A decision tree for troubleshooting low yield in this compound synthesis based on MS analysis.

tachykinin_signaling Tachykinin Receptor Signaling Pathway This compound This compound NK_Receptor Tachykinin Receptor (e.g., NK1, NK2, NK3) This compound->NK_Receptor Binds to G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release downstream Downstream Cellular Responses (e.g., smooth muscle contraction, inflammation) Ca_release->downstream PKC->downstream

Caption: A simplified diagram of the intracellular signaling cascade initiated by this compound binding to a tachykinin receptor.

References

Technical Support Center: Optimizing Hylambatin for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Hylambatin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell-based assay?

A1: For a novel peptide like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad range of concentrations should be tested initially, for example, from 1 nM to 100 µM. This will help in identifying a concentration that elicits a biological response without causing significant cytotoxicity.

Q2: How should I prepare and store this compound for optimal activity?

A2: this compound is a peptide and should be handled with care to avoid degradation. It is recommended to reconstitute the lyophilized peptide in a sterile, buffered solution (e.g., PBS or cell culture medium). For long-term storage, it is advisable to prepare aliquots of the reconstituted stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired working concentration in your assay medium.

Q3: I am not observing any effect of this compound in my assay. What are the possible reasons?

A3: Several factors could contribute to a lack of response. First, confirm that your cell line expresses the target receptor for this compound, which is likely a tachykinin receptor. If the receptor is not expressed, no response will be observed. Second, verify the integrity and activity of your this compound stock. Peptide degradation can lead to a loss of activity. Finally, consider optimizing the assay conditions, such as incubation time and cell density.[1][2][3]

Q4: Is this compound expected to be cytotoxic?

A4: The cytotoxic potential of this compound is not well-documented in the literature. Therefore, it is essential to perform a cytotoxicity assay in parallel with your functional assay.[4] This will help distinguish a specific biological effect from a general cytotoxic response. A standard MTT or similar cell viability assay can be used for this purpose.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells
  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution of cells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow cells to settle.[5]

  • Possible Cause: Edge effects.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, immerse the pipette tip just below the surface of the liquid to avoid introducing air bubbles.

Problem 2: Inconsistent Dose-Response Curve
  • Possible Cause: Incorrect serial dilutions.

    • Solution: Carefully prepare serial dilutions of this compound. Use fresh pipette tips for each dilution step to avoid carryover.

  • Possible Cause: Peptide adsorption to plasticware.

    • Solution: To minimize non-specific binding of the peptide to plastic surfaces, consider using low-protein-binding microplates and pipette tips. Including a carrier protein like 0.1% BSA in the dilution buffer can also help.

  • Possible Cause: Assay incubation time is not optimal.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for your specific assay. The response may be transient, so measuring at different time points is crucial.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Functional Assay

This compound ConcentrationResponse (Unit)Standard Deviation
0 (Control)10.51.2
1 nM12.31.5
10 nM25.82.1
100 nM55.24.5
1 µM89.76.3
10 µM95.47.1
100 µM96.17.5

Table 2: Example Cytotoxicity Data for this compound

This compound Concentration% Cell ViabilityStandard Deviation
0 (Control)1005.2
1 nM98.94.8
10 nM99.15.1
100 nM97.54.9
1 µM95.35.5
10 µM85.26.8
100 µM60.78.2

Experimental Protocols

Protocol 1: Dose-Response Determination using a Reporter Gene Assay
  • Cell Seeding: Seed cells expressing the target receptor and a corresponding reporter gene (e.g., CRE-luciferase) in a 96-well plate at a predetermined optimal density.

  • Incubation: Culture the cells for 24 hours at 37°C and 5% CO2.

  • This compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Treatment: Replace the culture medium with the this compound dilutions. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired time (e.g., 6-24 hours).

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add the luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the this compound concentration to generate a dose-response curve.

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density.

  • Incubation: Culture the cells for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Treat the cells with various concentrations of this compound for the same duration as your functional assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

G cluster_workflow Experimental Workflow for this compound Concentration Optimization A Prepare this compound Stock Solution B Perform Serial Dilutions (e.g., 1 nM to 100 µM) A->B D Treat Cells with this compound Dilutions B->D C Seed Cells in 96-well Plate C->D E Incubate for Optimized Duration D->E F Perform Functional Assay (e.g., Reporter Assay) E->F G Perform Viability Assay (e.g., MTT) E->G H Analyze Data and Determine Optimal Concentration F->H G->H

Caption: Workflow for determining the optimal this compound concentration.

G cluster_troubleshooting Troubleshooting Logic for this compound Assays Start Assay Not Working? CheckReceptor Cell Line Expresses Tachykinin Receptor? Start->CheckReceptor CheckPeptide This compound Integrity Verified? CheckReceptor->CheckPeptide Yes Failure Consult Further CheckReceptor->Failure No CheckControls Positive/Negative Controls Working? CheckPeptide->CheckControls Yes CheckPeptide->Failure No OptimizeAssay Re-optimize Assay Parameters (Density, Time, etc.) CheckControls->OptimizeAssay No Success Assay Successful CheckControls->Success Yes OptimizeAssay->Start

Caption: A logical approach to troubleshooting this compound assays.

G cluster_pathway Inferred this compound Signaling Pathway This compound This compound Receptor Tachykinin Receptor (GPCR) This compound->Receptor GProtein G-Protein Activation (Gq/11) Receptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: A generalized tachykinin signaling pathway for this compound.

References

Hylambatin Technical Support Center: Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Hylambatin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the common stability and storage issues encountered when working with the tachykinin peptide, this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My lyophilized this compound has turned slightly off-white. Is it still usable?

A1: A slight change in the color of lyophilized peptide does not necessarily indicate degradation. However, it could be a sign of exposure to moisture or air, which can accelerate degradation pathways such as oxidation. It is recommended to first assess the peptide's purity and integrity before use.

Troubleshooting Steps:

  • Visual Inspection: Note any significant changes in color or texture.

  • Solubility Test: Attempt to dissolve a small aliquot in the recommended solvent. Poor solubility can be an indicator of aggregation.

  • Purity Analysis: Perform a quick purity check using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to the certificate of analysis provided with the peptide. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

  • Mass Spectrometry (MS) Analysis: To confirm the identity of the peptide and detect any modifications, such as oxidation (+16 Da), MS analysis is recommended.

Q2: I observe a loss of biological activity in my this compound solution over time, even when stored at 4°C. What could be the cause?

A2: Loss of biological activity in a peptide solution is a common issue and can be attributed to several factors, even under refrigerated conditions. The primary culprits are chemical degradation (hydrolysis, deamidation, oxidation) and physical instability (aggregation).

Troubleshooting Steps:

  • pH of the Solution: The stability of peptides in solution is highly pH-dependent. For many peptides, a slightly acidic pH of 5-6 is optimal for storage. If your buffer is neutral or alkaline, it may accelerate degradation pathways like deamidation.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to peptide degradation and aggregation. It is best practice to aliquot the reconstituted peptide into single-use volumes.

  • Presence of Proteases: If your solution is not sterile or contains cellular extracts, enzymatic degradation by proteases can occur. Ensure you use sterile buffers and consider adding protease inhibitors if working with biological samples.

  • Oxidation: Peptides containing methionine or cysteine residues are susceptible to oxidation. If your experimental conditions involve exposure to air, consider degassing your buffers or working under an inert gas.

Q3: After reconstituting this compound, I see some particulate matter or cloudiness in the solution. What should I do?

A3: The presence of particulate matter or cloudiness is a strong indicator of peptide aggregation or poor solubility. Using a solution with aggregated peptide can lead to inaccurate quantification and a loss of biological activity.

Troubleshooting Steps:

  • Check Solubility Recommendations: Refer to the manufacturer's instructions for the recommended solvent. Some peptides, especially hydrophobic ones, may require a small amount of organic solvent (e.g., DMSO, DMF) for initial solubilization, followed by dilution with an aqueous buffer.

  • Sonication: Gentle sonication in a water bath can help to dissolve the peptide. However, avoid excessive sonication as it can generate heat and potentially degrade the peptide.

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least one or two units away from the pI can significantly improve solubility.

  • Filtration: If small particulates remain, you can filter the solution through a 0.22 µm sterile filter. However, be aware that this may remove some of the aggregated peptide, leading to a lower final concentration. It is advisable to re-quantify the peptide concentration after filtration.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively published, the following tables provide representative stability data for tachykinin peptides with similar structural motifs under various conditions. This data can be used as a general guideline for handling this compound.

Table 1: Effect of Temperature on the Stability of a Tachykinin Peptide in Solution (pH 7.4)

TemperatureHalf-life (t½)Primary Degradation Pathway
-80°C> 1 yearNot significant
-20°CSeveral monthsSlow oxidation
4°C1-2 weeksOxidation, Deamidation
25°C (Room Temp)24-48 hoursHydrolysis, Deamidation, Oxidation

Table 2: Effect of pH on the Stability of a Tachykinin Peptide in Solution at 25°C

pHRelative Degradation RatePrimary Degradation Pathway
3.0LowAcid-catalyzed hydrolysis
5.0Very LowMinimal degradation
7.4ModerateDeamidation, Oxidation
9.0HighBase-catalyzed hydrolysis, Deamidation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity and stability of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • This compound sample (lyophilized powder and reconstituted solution)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Lyophilized Powder: Accurately weigh a small amount of lyophilized this compound and dissolve it in an appropriate solvent (e.g., sterile water or a buffer at pH 5-6) to a final concentration of 1 mg/mL.

  • Solution: If testing a stored solution, ensure it is at room temperature and well-mixed before analysis.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 95% to 5% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm or 280 nm

  • Injection Volume: 20 µL

4. Data Analysis:

  • Integrate the peak areas of the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

  • Compare the chromatograms of fresh and stored samples to identify any new peaks, which may represent degradation products.

Protocol 2: Mass Spectrometry (MS) for Identification of Degradation Products

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products of this compound.

1. Materials and Reagents:

  • This compound sample (stressed or aged)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or Q-TOF)

2. Sample Preparation:

  • Prepare the this compound sample as described in the HPLC protocol, using LC-MS grade solvents. The concentration may need to be adjusted based on the sensitivity of the mass spectrometer.

3. LC-MS Conditions:

  • LC Conditions: Use similar LC conditions as in Protocol 1, but replace TFA with 0.1% formic acid in both mobile phases, as TFA can suppress the MS signal.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 200-2000

    • Data Acquisition: Full scan mode to detect all ions. For further characterization, a data-dependent acquisition (DDA) or tandem MS (MS/MS) experiment can be performed to fragment the ions of interest and obtain structural information.

4. Data Analysis:

  • Extract the mass spectra for the main this compound peak and any new peaks observed in the chromatogram.

  • Compare the measured mass-to-charge ratio (m/z) with the theoretical m/z of this compound.

  • Analyze the m/z of new peaks to identify potential modifications. Common mass shifts include:

    • +16 Da: Oxidation (e.g., on methionine)

    • +1 Da: Deamidation (e.g., on asparagine or glutamine)

    • Masses corresponding to fragments of the peptide suggest hydrolysis.

  • Use MS/MS fragmentation data to pinpoint the exact site of modification on the peptide sequence.

Visualizations

Common Peptide Degradation Pathways cluster_chemical Chemical Degradation cluster_physical Physical Instability Oxidation Oxidation (+16 Da) Degraded_Products Degraded Products (Loss of Activity) Oxidation->Degraded_Products Deamidation Deamidation (+1 Da) Deamidation->Degraded_Products Hydrolysis Hydrolysis (Peptide Bond Cleavage) Hydrolysis->Degraded_Products Aggregation Aggregation (Non-covalent Association) Aggregation->Degraded_Products This compound Intact this compound This compound->Oxidation This compound->Deamidation This compound->Hydrolysis This compound->Aggregation

Caption: Major chemical and physical degradation pathways for peptides like this compound.

Experimental Workflow for this compound Stability Testing Start Start: This compound Sample Prep Sample Preparation (Reconstitution, Dilution) Start->Prep HPLC HPLC Analysis (Purity Assessment) Prep->HPLC MS LC-MS Analysis (Degradation Product ID) Prep->MS Data Data Analysis (Purity, Degradation Profile) HPLC->Data MS->Data End End: Stability Report Data->End

Caption: A typical experimental workflow for assessing the stability of this compound.

Troubleshooting this compound Solution Instability Issue Issue Observed in This compound Solution? Loss_of_Activity Loss of Activity Issue->Loss_of_Activity Precipitation Precipitation/Cloudiness Issue->Precipitation Check_pH Is pH optimal (5-6)? Loss_of_Activity->Check_pH Check_Solubility Is Solvent Correct? Precipitation->Check_Solubility Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Freeze_Thaw Multiple Freeze- Thaw Cycles? Check_pH->Check_Freeze_Thaw Yes Aliquot Aliquot into Single-Use Volumes Check_Freeze_Thaw->Aliquot Yes Check_Sterility Is Solution Sterile? Check_Freeze_Thaw->Check_Sterility No Use_Sterile_Buffer Use Sterile Buffer, Consider Protease Inhibitors Check_Sterility->Use_Sterile_Buffer No Change_Solvent Use Recommended Solvent (e.g., with organic co-solvent) Check_Solubility->Change_Solvent No Check_pI Is pH near pI? Check_Solubility->Check_pI Yes Adjust_pH_pI Adjust pH away from pI Check_pI->Adjust_pH_pI Yes Sonicate Gentle Sonication Check_pI->Sonicate No

Caption: A decision tree for troubleshooting common instability issues with this compound solutions.

Hylambatin aggregation prevention and detection methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Hylambatin aggregation during experimental procedures.

Disclaimer: Specific experimental data on the aggregation of this compound is limited. The information and protocols provided herein are based on the general principles of peptide aggregation and the known physicochemical properties of peptides with similar characteristics.

Understanding this compound

This compound is a dodecapeptide with the sequence Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH2. It was originally isolated from the skin of the African frog, Hyla annectans. As a member of the tachykinin family of neuropeptides, its handling and storage are critical to maintaining its biological activity and preventing aggregation-related artifacts in experimental results.

Physicochemical Properties of this compound (Predicted)

A basic analysis of the this compound sequence suggests a mix of hydrophobic and charged residues, which can influence its solubility and aggregation propensity. The presence of aromatic residues (Phe, Tyr) and methionine can contribute to hydrophobic interactions, while the aspartic acid and arginine residues provide charged sites that are pH-dependent.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?

A cloudy appearance or visible precipitates are strong indicators of peptide aggregation. Immediately cease the experiment and proceed to the troubleshooting section for guidance on solubilization and aggregate characterization. Using an aggregated peptide solution can lead to inaccurate and irreproducible results.

Q2: At what pH should I dissolve and store this compound to minimize aggregation?

Q3: Can freeze-thaw cycles induce this compound aggregation?

Yes, repeated freeze-thaw cycles are a common cause of peptide aggregation. Ice crystal formation during freezing can concentrate the peptide in the unfrozen liquid phase, increasing the likelihood of intermolecular interactions and aggregation. It is best to aliquot your this compound stock solution into single-use volumes to avoid repeated freezing and thawing.

Q4: What are the best practices for storing this compound to ensure its stability?

For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, stock solutions should be stored at -80°C in single-use aliquots. Avoid storing peptide solutions at 4°C for extended periods, as this can promote aggregation.

Troubleshooting Guide

Issue 1: this compound fails to dissolve or precipitates upon reconstitution.

Possible Cause:

  • Inappropriate Solvent: The peptide may have poor solubility in the chosen solvent.

  • pH is near the pI: The pH of the solvent may be close to the isoelectric point of this compound, minimizing its solubility.

  • High Peptide Concentration: Attempting to dissolve the peptide at too high a concentration can exceed its solubility limit.

Solutions:

  • Solvent Selection: If dissolving in an aqueous buffer fails, try initially dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer while vortexing.

  • pH Adjustment: Adjust the pH of the buffer to be at least 1-2 units away from the peptide's pI. For peptides with a net positive charge, a more acidic buffer may be suitable. For peptides with a net negative charge, a more basic buffer may be required.

  • Lower Concentration: Attempt to dissolve the peptide at a lower concentration. It is often easier to first create a more dilute stock solution and then concentrate it if necessary, though this also carries a risk of aggregation.

Issue 2: this compound solution becomes turbid over time or after a change in conditions (e.g., temperature shift, buffer exchange).

Possible Cause:

  • Metastable Solution: The peptide may have been in a supersaturated, metastable state that is prone to aggregation upon perturbation.

  • Environmental Stress: Changes in temperature, pH, or ionic strength can induce aggregation.

  • Interaction with Surfaces: Peptides can adsorb to and aggregate on surfaces of storage vials or experimental apparatus.

Solutions:

  • Buffer Optimization: Re-evaluate the buffer composition. The addition of excipients such as arginine, sugars (e.g., sucrose, trehalose), or non-ionic surfactants (e.g., Tween-20) can sometimes stabilize the peptide.

  • Characterize Aggregates: Use the detection methods described below (DLS, ThT assay, TEM) to characterize the nature and extent of the aggregation.

  • Use Low-Binding Tubes: Store and handle peptide solutions in low-protein-binding microcentrifuge tubes or plates.

Methods for Detecting this compound Aggregation

A multi-faceted approach using orthogonal techniques is recommended for the robust detection and characterization of peptide aggregation.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

Table 1: Representative DLS Data for a Peptide Solution

SampleZ-average Diameter (nm)Polydispersity Index (PDI)Interpretation
Monomeric Peptide2-5< 0.2Homogeneous solution of monomers
Partially Aggregated50 - 2000.2 - 0.5Presence of small oligomers/aggregates
Heavily Aggregated> 500> 0.5Significant aggregation, potentially visible precipitates

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare the this compound solution in the desired buffer at the concentration of interest.

    • Filter the buffer and the peptide solution through a 0.02 µm or 0.1 µm syringe filter to remove dust and extraneous particles.

    • Prepare a buffer-only control and filter it in the same manner.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Enter the solvent viscosity and refractive index parameters for the buffer being used.

  • Measurement:

    • First, measure the buffer-only control to establish a baseline and ensure no contaminants are present.

    • Carefully pipette the this compound solution into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 5 minutes.

    • Perform the measurement, typically consisting of multiple runs that are averaged.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution, Z-average diameter, and Polydispersity Index (PDI).

    • Compare the results for the this compound solution to the buffer-only control. A significant increase in particle size and PDI indicates the presence of aggregates.

Thioflavin T (ThT) Assay

The ThT assay is a fluorescence-based method used to detect the presence of amyloid-like fibrillar aggregates. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

Table 2: Representative ThT Fluorescence Data

SampleThT Fluorescence (Arbitrary Units)Fold Change vs. MonomerInterpretation
Buffer + ThT50-Background fluorescence
Monomeric Peptide + ThT1001.0No significant fibril formation
Aggregated Peptide + ThT250025.0Presence of amyloid-like fibrils

Experimental Protocol: Thioflavin T (ThT) Assay

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in water. Filter through a 0.2 µm syringe filter. Store protected from light.

    • Prepare a ThT working solution by diluting the stock solution in the assay buffer (e.g., PBS, pH 7.4) to a final concentration of 20-25 µM.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the this compound samples (and controls) to the wells.

    • Add the ThT working solution to each well. The final peptide concentration will depend on the experiment, but a typical range is 10-50 µM.

    • Include controls: buffer with ThT only (for background), and a known non-aggregating peptide with ThT.

  • Incubation and Measurement:

    • The plate can be incubated under conditions that may promote aggregation (e.g., 37°C with shaking) and fluorescence can be read at various time points to monitor aggregation kinetics.

    • Alternatively, for endpoint analysis, incubate the samples and then measure the fluorescence.

    • Measure fluorescence using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis:

    • Subtract the background fluorescence (buffer + ThT) from all sample readings.

    • A significant increase in fluorescence intensity in the presence of the peptide compared to the monomeric control indicates the formation of amyloid-like fibrils.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of peptide aggregates, allowing for the confirmation of fibrillar structures.

Experimental Protocol: Transmission Electron Microscopy (TEM) with Negative Staining

  • Grid Preparation:

    • Place a 3-5 µL drop of the this compound sample onto a carbon-coated copper TEM grid.

    • Allow the sample to adsorb for 1-5 minutes.

  • Washing and Staining:

    • Blot away the excess sample solution using filter paper.

    • Wash the grid by placing it on a drop of deionized water for a few seconds, then blot. Repeat this step twice.

    • Apply a 3-5 µL drop of a negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 30-60 seconds.

    • Blot away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope.

    • Acquire images at various magnifications to observe the morphology of any aggregates present. Fibrils will appear as long, unbranched structures.

Visualizations

Aggregation_Troubleshooting_Workflow start Start: this compound Experiment dissolution Dissolve this compound in appropriate buffer start->dissolution observation Observe Solution dissolution->observation clear_solution Solution is Clear observation->clear_solution Yes cloudy_solution Solution is Cloudy/ Precipitate Forms observation->cloudy_solution No proceed Proceed with Experiment clear_solution->proceed troubleshoot Troubleshoot Dissolution: - Check pH vs. pI - Use organic co-solvent - Lower concentration cloudy_solution->troubleshoot detection Characterize Aggregates: - DLS - ThT Assay - TEM cloudy_solution->detection troubleshoot->dissolution

Caption: Troubleshooting workflow for this compound dissolution and aggregation.

Aggregation_Prevention_Strategies center This compound Stability storage Proper Storage (-80°C, Aliquoted) center->storage ph_control pH Control (≠ pI) center->ph_control concentration Low Concentration center->concentration excipients Use of Excipients (e.g., Arginine, Sugars) center->excipients freeze_thaw Avoid Freeze-Thaw center->freeze_thaw surface Low-Binding Surfaces center->surface

Caption: Key strategies for preventing this compound aggregation.

Best practices for handling and storing lyophilized Hylambatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing lyophilized Hylambatin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a tachykinin peptide originally isolated from the skin of the African frog, Hylambates maculatus.[1][2] It is structurally unique due to a methionyl methionine residue at its C-terminus.[2] this compound has been shown to significantly increase plasma glucose and insulin levels in rats, suggesting its potential role in regulating carbohydrate metabolism.[1][3]

Q2: What is the proper way to store lyophilized this compound?

A2: Lyophilized this compound should be stored in a freezer at or below -20°C for long-term storage to ensure stability. For short-term storage of a few weeks, 4°C is acceptable. It is crucial to keep the vial tightly sealed and protected from moisture and light.

Q3: How do I reconstitute lyophilized this compound?

A3: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent moisture condensation. Use a sterile, high-purity solvent such as sterile distilled water, or a buffer like sterile phosphate-buffered saline (PBS). For peptides that are difficult to dissolve, small amounts of acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) can be used, followed by dilution with your buffer of choice. Inject the solvent slowly down the side of the vial and gently swirl to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation or degradation.

Q4: What is the recommended storage for reconstituted this compound solution?

A4: Reconstituted this compound solutions should be stored at 4°C for short-term use (up to one week). For longer-term storage, it is recommended to aliquot the solution into single-use volumes and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can degrade the peptide.

Q5: Which tachykinin receptor does this compound interact with?

A5: As a member of the tachykinin family, this compound is expected to interact with tachykinin receptors (NK1, NK2, NK3), which are G protein-coupled receptors. These receptors, upon ligand binding, typically activate phospholipase C, leading to a cascade of intracellular signaling events.

Data Presentation

Table 1: General Storage Recommendations for Lyophilized and Reconstituted Peptides

FormStorage ConditionDurationKey Considerations
Lyophilized Powder -20°C or -80°CLong-term (months to years)Keep vial tightly sealed, desiccated, and protected from light.
4°CShort-term (weeks to months)Suitable for peptides that will be used relatively soon.
Room TemperatureVery short-term (days to weeks)Generally not recommended; acceptable for shipping.
Reconstituted Solution -20°C or -80°CLong-term (months)Aliquot to avoid freeze-thaw cycles. Use sterile buffers (pH 5-6) for better stability.
4°CShort-term (days to a week)Ideal for ongoing experiments. Peptides with certain amino acids (C, M, W, N, Q) may have shorter stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Dissolving Lyophilized Peptide - Incorrect solvent selection.- Peptide has formed aggregates.- For basic peptides, try adding a small amount of 0.1% acetic acid. For acidic peptides, try 0.1% ammonium hydroxide.- Gentle warming or brief sonication may help dissolve the peptide.
Cloudy or Precipitated Solution After Reconstitution - Peptide is not fully dissolved.- Bacterial contamination.- Peptide degradation.- Allow more time for dissolution with gentle agitation.- Filter the solution through a 0.22 µm sterile filter.- Ensure use of sterile solvents and aseptic techniques during reconstitution.
Inconsistent Experimental Results - Peptide degradation due to improper storage.- Multiple freeze-thaw cycles of the stock solution.- Inaccurate peptide concentration.- Always store lyophilized peptide at -20°C or lower and reconstituted aliquots at -20°C or -80°C.- Prepare single-use aliquots after reconstitution to avoid repeated freezing and thawing.- Recalculate the concentration, considering the net peptide content if TFA salts are present.
Loss of Peptide Activity - Oxidation of sensitive amino acids (e.g., Cys, Met, Trp).- Instability in solution at inappropriate pH.- Purge the vial with an inert gas like nitrogen or argon before sealing for storage.- Reconstitute and store in a slightly acidic sterile buffer (pH 5-6).

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To prepare a sterile stock solution of this compound at a desired concentration.

Materials:

  • Vial of lyophilized this compound

  • Sterile, nuclease-free water or sterile 1x PBS

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Remove the vial of lyophilized this compound from the freezer and allow it to equilibrate to room temperature for at least 15-20 minutes before opening.

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Under sterile conditions, carefully open the vial.

  • Add the calculated volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mg/mL). Add the solvent slowly down the side of the vial to avoid disturbing the powder.

  • Gently swirl the vial or roll it between your hands until the peptide is completely dissolved. Do not shake or vortex vigorously. A brief, gentle vortex can be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use. Store the remaining stock solution at 4°C if it will be used within a week.

Protocol 2: In Vitro Cell-Based Assay to Measure this compound Activity

Objective: To assess the biological activity of this compound by measuring its effect on intracellular calcium mobilization in a cell line expressing a tachykinin receptor (e.g., HEK293 cells transfected with NK1 receptor).

Materials:

  • HEK293 cells expressing a tachykinin receptor

  • Complete cell culture medium

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the tachykinin receptor-expressing HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.

  • Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. Measure the baseline fluorescence for a short period.

  • This compound Addition: Prepare serial dilutions of the this compound stock solution in HBSS. Using the plate reader's injector, add the different concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately after injection, continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis: For each concentration of this compound, calculate the change in fluorescence from the baseline. Plot the peak fluorescence response against the this compound concentration to determine the EC50 value.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Handling and In Vitro Assay cluster_storage Storage & Reconstitution cluster_assay In Vitro Calcium Assay lyophilized Lyophilized this compound (Store at -20°C) reconstitute Reconstitute in Sterile Buffer (e.g., PBS) lyophilized->reconstitute stock Create Aliquots of Stock Solution reconstitute->stock store_stock Store Aliquots (at -20°C or -80°C) stock->store_stock add_this compound Add Diluted this compound to Cells store_stock->add_this compound Use in Assay plate_cells Plate Tachykinin Receptor- Expressing Cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye load_dye->add_this compound measure_fluorescence Measure Fluorescence (Calcium Mobilization) add_this compound->measure_fluorescence analyze Analyze Data (Determine EC50) measure_fluorescence->analyze

Caption: Workflow for storing, reconstituting, and assaying this compound.

signaling_pathway General Tachykinin Receptor Signaling Pathway This compound This compound TachykininReceptor Tachykinin Receptor (NK1, NK2, or NK3) This compound->TachykininReceptor Binds to G_protein Gq/11 G Protein TachykininReceptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_response Downstream Cellular Responses Ca_release->Cellular_response PKC_activation->Cellular_response

References

Validation & Comparative

Hylambatin and Physalaemin: A Comparative Analysis of Tachykinin Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the receptor affinity of two closely related tachykinin peptides, hylambatin and physalaemin, supported by available experimental data and methodologies.

This compound and physalaemin are both members of the tachykinin family of neuropeptides, known for their roles in a variety of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. Their biological effects are mediated through interaction with G-protein coupled tachykinin receptors, primarily the neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. While structurally similar, subtle differences in their amino acid sequences can influence their binding affinities and functional potencies at these receptors.

Comparative Receptor Affinity: Insights from Bioassays

A parallel bioassay conducted on various smooth muscle preparations and blood pressure demonstrated that this compound and physalaemin are nearly indistinguishable from each other, exhibiting only moderate quantitative differences in their effects[1]. This finding strongly suggests that both peptides possess very similar binding affinities for the tachykinin receptors that mediate these physiological responses.

Table 1: Summary of Comparative Bioassay Findings

FeatureObservationImplication for Receptor Affinity
Biological Activity This compound and physalaemin showed nearly identical patterns of activity in various bioassays.Suggests that both peptides bind to and activate the same tachykinin receptors with comparable affinity and efficacy.
Potency Only moderate quantitative differences in potency were observed between the two peptides.Indicates that their binding affinities for the target receptors are of a similar order of magnitude.

Experimental Protocols: Determining Receptor Affinity

The affinity of ligands like this compound and physalaemin for their receptors is typically determined using competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a receptor and a ligand[2][3].

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound or physalaemin) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (half maximal inhibitory concentration). The IC₅₀ value can then be used to calculate the inhibition constant (Kᵢ), which reflects the binding affinity of the competitor for the receptor.

Detailed Methodology:
  • Membrane Preparation:

    • Cells or tissues expressing the tachykinin receptor of interest (e.g., CHO cells transfected with the human NK1 receptor) are harvested.

    • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Binding Assay:

    • A constant concentration of a suitable radioligand (e.g., [³H]-Substance P for the NK1 receptor) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor (this compound or physalaemin) are added to the incubation mixture.

    • The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

    • Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration.

    • The IC₅₀ value is determined from the resulting sigmoidal curve.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand.

G Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Analysis prep_radioligand Radioligand (Known Affinity) incubation Incubate Radioligand, Competitor, and Receptor prep_radioligand->incubation prep_competitor Unlabeled Competitor (this compound or Physalaemin) prep_competitor->incubation prep_receptor Receptor Source (e.g., Cell Membranes) prep_receptor->incubation filtration Rapid Filtration incubation->filtration bound Bound Radioligand (on filter) filtration->bound free Free Radioligand (filtrate) filtration->free quantification Quantify Radioactivity bound->quantification analysis Calculate IC50 and Ki quantification->analysis

Caption: Workflow of a competitive radioligand binding assay.

Tachykinin Receptor Signaling Pathway

Upon binding of an agonist like this compound or physalaemin, tachykinin receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular events. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC)[4].

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[4]. IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response.

G Tachykinin Receptor Signaling Pathway ligand This compound or Physalaemin receptor Tachykinin Receptor (e.g., NK1) ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc Hydrolyzes er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release er->ca_release ca_release->pkc Activates response Cellular Response pkc->response Leads to

Caption: The Gq/11-PLC signaling pathway activated by tachykinins.

Conclusion

While direct quantitative comparisons of the binding affinities of this compound and physalaemin are scarce, the available bioassay data strongly indicate that these two tachykinin peptides exhibit very similar affinities for their target receptors. Their near-indistinguishable pharmacological profiles suggest they are functionally equivalent in many biological systems. The established methodologies for determining receptor affinity, such as competitive radioligand binding assays, provide a robust framework for any future studies aiming to quantify the subtle differences that may exist between these two peptides. Both this compound and physalaemin are understood to elicit their effects through the canonical Gq/11-PLC signaling pathway, a hallmark of tachykinin receptor activation. For researchers in pharmacology and drug development, the functional equivalence of this compound and physalaemin is a key consideration in experimental design and interpretation.

References

A Comparative Guide to the Cross-Reactivity of Hylambatin with Neurokinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hylambatin's potential interactions with neurokinin receptors (NK1, NK2, and NK3). Due to a lack of specific experimental data on this compound's binding affinity and functional potency at these receptors in the current body of scientific literature, this document serves as a framework for future research. It outlines the established characteristics of the endogenous ligands for neurokinin receptors—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—to provide a benchmark for comparison. Furthermore, detailed experimental protocols are provided to enable researchers to investigate the cross-reactivity of this compound.

This compound is a unique tachykinin, distinguished by a C-terminal methionyl methionine residue, which deviates from the conserved -Gly-Leu-Met-NH2 sequence found in other tachykinins. This structural distinction suggests that its interaction with neurokinin receptors may be atypical. Understanding the potential cross-reactivity of this compound is crucial for elucidating its pharmacological profile and therapeutic potential.

Quantitative Comparison of Endogenous Tachykinin Receptor Ligands

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the primary endogenous tachykinins for the human neurokinin receptors. These values are compiled from various studies and represent typical ranges observed. The fields for this compound are intentionally left blank to highlight the current gap in knowledge and to provide a template for future experimental findings.

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Substance P NK10.1 - 1.00.1 - 5.0
NK2100 - 1000>1000
NK3>1000>1000
Neurokinin A NK110 - 10010 - 100
NK21 - 101 - 20
NK3100 - 1000100 - 1000
Neurokinin B NK1>1000>1000
NK250 - 50050 - 500
NK30.5 - 5.01 - 10
This compound NK1Data not availableData not available
NK2Data not availableData not available
NK3Data not availableData not available

Experimental Protocols

To determine the binding affinity and functional potency of this compound at neurokinin receptors, the following experimental protocols are recommended.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

This protocol is designed to measure the ability of this compound to displace a radiolabeled ligand from NK1, NK2, or NK3 receptors.

1. Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Radioligands: [³H]Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, or [¹²⁵I]-His-[MePhe⁷]NKB for NK3.

  • Unlabeled this compound and reference compounds (Substance P, NKA, NKB).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4, supplemented with protease inhibitors (e.g., bacitracin, leupeptin, chymostatin).

  • GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid and a liquid scintillation counter.

2. Procedure:

  • In a 96-well plate, combine cell membranes (10-50 µg protein per well), radioligand (at a concentration near its Kd), and varying concentrations of unlabeled this compound or reference compounds.

  • For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a known potent unlabeled ligand (e.g., 1 µM Substance P for NK1).

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Determining Agonist Potency (EC50)

This protocol measures the ability of this compound to activate neurokinin receptors and elicit a cellular response, typically by measuring the increase in intracellular calcium.

1. Materials:

  • CHO or HEK293 cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • This compound and reference agonists (Substance P, NKA, NKB).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • A fluorescence plate reader capable of kinetic reading.

2. Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of this compound or reference agonists to the wells.

  • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium flux.

3. Data Analysis:

  • Determine the peak fluorescence response for each concentration of this compound.

  • Normalize the data to the maximum response produced by a saturating concentration of a reference agonist.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of neurokinin receptors and a typical experimental workflow for assessing the cross-reactivity of a test compound like this compound.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol NKR Neurokinin Receptor (NK1, NK2, or NK3) Gq Gαq/11 NKR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Co-activation Cellular_Response Downstream Cellular Responses Ca->Cellular_Response Modulation of enzymes/proteins PKC->Cellular_Response Phosphorylation of targets Ligand This compound or Endogenous Ligand Ligand->NKR Binding

Caption: Canonical Gq-protein coupled signaling pathway for neurokinin receptors.

Experimental_Workflow cluster_assays Experimental Assays cluster_receptors Target Receptors cluster_data Data Analysis Binding_Assay Radioligand Binding Assay NK1 NK1 Receptor Binding_Assay->NK1 NK2 NK2 Receptor Binding_Assay->NK2 NK3 NK3 Receptor Binding_Assay->NK3 Functional_Assay Functional Assay (e.g., Calcium Flux) Functional_Assay->NK1 Functional_Assay->NK2 Functional_Assay->NK3 Ki_Calc Calculate Ki values (Binding Affinity) NK1->Ki_Calc EC50_Calc Calculate EC50 values (Functional Potency) NK1->EC50_Calc NK2->Ki_Calc NK2->EC50_Calc NK3->Ki_Calc NK3->EC50_Calc Comparison Compare this compound's Ki and EC50 to Endogenous Ligands Ki_Calc->Comparison EC50_Calc->Comparison This compound This compound (Test Compound) This compound->Binding_Assay This compound->Functional_Assay

Caption: Experimental workflow for assessing this compound's cross-reactivity.

A Comparative Guide to the Bioactivity of Hylambatin and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of the tachykinin peptide Hylambatin with its potential synthetic analogs. Due to the limited direct research on this compound analogs, this comparison draws upon data from closely related tachykinins, namely Physalaemin and Substance P, to infer the structure-activity relationships that would likely govern this compound analog bioactivity. All quantitative data is presented in structured tables, and detailed experimental protocols for key bioassays are provided.

This compound: A Unique Tachykinin

This compound is a tachykinin peptide known for its distinct effects on glucoregulatory hormones. Notably, it stimulates the secretion of insulin and elevates plasma glucose levels, a profile that differentiates it from other tachykinins like Substance P. This unique bioactivity makes this compound and its potential synthetic analogs promising candidates for research in metabolic disorders.

Comparative Bioactivity: this compound vs. Representative Tachykinin Analogs

While specific synthetic analogs of this compound have not been extensively studied, the bioactivity of analogs of the structurally similar tachykinin, Substance P, provides valuable insights into potential modifications. The following table summarizes the known bioactivity of this compound and compares it with the effects of various synthetic modifications on Substance P.

Peptide/AnalogBioassayObserved EffectPotency Relative to Parent CompoundReference
This compound In vivo (Rat)Increased plasma insulin and glucose-[1]
In vitro (Guinea Pig Ileum)ContractionNearly indistinguishable from Physalaemin[2][3]
[AcGln5, Pro9] SP(5-11) In vitro (Guinea Pig Ileum)ContractionMore potent than Substance P[3]
SP(4-11) In vitro (Guinea Pig Ileum)ContractionLess potent than Substance P[3]
[Cys5,9] SP(4-11) In vitro (Guinea Pig Ileum)ContractionLess potent than Substance P
[D-Pro4,D-Trp7,9]SP(4-11) In vitro (Guinea Pig Ileum, Rabbit Mesenteric Vein, Guinea Pig Trachea)Antagonist of Substance PpA2 value ~6.0

Experimental Protocols

Detailed methodologies for the key bioassays used to characterize tachykinin activity are provided below.

Guinea Pig Ileum Contraction Assay

This in vitro assay is a standard method for assessing the contractile activity of tachykinins on smooth muscle.

Procedure:

  • Tissue Preparation: A male Dunkin-Hartley guinea pig (250-350 g) is euthanized. A segment of the terminal ileum (approximately 10-15 cm) is dissected and placed in a Petri dish containing carbogen-aerated Tyrode's solution at 37°C. The lumen is gently flushed to remove intestinal contents, and the ileum is cut into 2-3 cm segments. Threads are tied to each end of the segments.

  • Organ Bath Setup: The ileum segment is mounted in an isolated organ bath containing Tyrode's solution, continuously aerated with carbogen gas and maintained at 37°C. The bottom thread is attached to a fixed hook, and the top thread is connected to an isotonic force transducer. A resting tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

  • Concentration-Response Curve: After equilibration, a stable baseline is recorded. The test compound (e.g., this compound or its analog) is added to the organ bath in a cumulative manner, with increasing logarithmic concentrations (e.g., 1 nM to 10 µM). The contractile response at each concentration is recorded until a plateau is reached.

  • Data Analysis: The contractile responses are measured and plotted against the logarithm of the agonist concentration to generate a concentration-response curve. From this curve, parameters such as the EC50 (the concentration that produces 50% of the maximal response) can be determined to compare the potency of different analogs.

Rat Blood Pressure Assay

This in vivo assay evaluates the effect of tachykinins on cardiovascular parameters.

Procedure:

  • Animal Preparation: Adult male Wistar or Sprague-Dawley rats (150-200 g) are anesthetized. An intravascular catheter is inserted into the abdominal aorta via the femoral artery for direct blood pressure recording. The catheter is exteriorized at the back of the neck.

  • Blood Pressure Measurement: 24 hours after surgery, the awake and unrestrained rat is connected to a pressure transducer and a polygraph for continuous recording of mean arterial blood pressure (MAP) and heart rate (HR). The animal is allowed to stabilize for at least one hour before the experiment.

  • Drug Administration: The test compound is administered intravenously. Cardiovascular responses (changes in MAP and HR) are continuously monitored and recorded.

  • Data Analysis: The changes in MAP and HR from the baseline are measured and compared between different treatment groups to assess the cardiovascular effects of the compounds.

Measurement of Plasma Insulin and Glucose Levels in Rats

This in vivo assay determines the effect of tachykinins on metabolic parameters.

Procedure:

  • Animal Model: Hyperglycemic diabetic rats can be used to study the effects on insulin and glucose metabolism.

  • Drug Administration and Blood Sampling: The test compound is administered, typically via intravenous infusion. Blood samples are collected at specific time points (e.g., 0, 60, and 120 minutes) after administration.

  • Biochemical Analysis: Plasma is separated from the blood samples, and the concentrations of glucose and insulin are determined using standard biochemical assays (e.g., glucose oxidase method for glucose and radioimmunoassay for insulin).

  • Data Analysis: The changes in plasma glucose and insulin levels over time are plotted and compared to a control group to determine the effect of the test compound on these metabolic parameters.

Signaling Pathway of Tachykinin Receptors

This compound, like other tachykinins, is expected to exert its biological effects by activating specific G protein-coupled receptors (GPCRs), primarily the neurokinin (NK) receptors. The general signaling pathway is depicted below.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., this compound) NK_Receptor Neurokinin Receptor (GPCR) Tachykinin->NK_Receptor Binds to G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Insulin Secretion) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to Bioactivity_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis and SAR Synthesis Synthesis of This compound Analogs Receptor_Binding Receptor Binding Assay (Determine Affinity for NK Receptors) Synthesis->Receptor_Binding Ileum_Assay Guinea Pig Ileum Contraction Assay (Assess Smooth Muscle Activity) Synthesis->Ileum_Assay BP_Assay Rat Blood Pressure Assay (Evaluate Cardiovascular Effects) Receptor_Binding->BP_Assay Promising candidates Data_Analysis Data Analysis (EC50, pA2, etc.) Receptor_Binding->Data_Analysis Ileum_Assay->BP_Assay Promising candidates Ileum_Assay->Data_Analysis Metabolic_Assay Rat Insulin/Glucose Assay (Assess Metabolic Effects) BP_Assay->Metabolic_Assay BP_Assay->Data_Analysis Metabolic_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

References

Interspecies Differences in Response to Hylambatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hylambatin, a dodecapeptide originally isolated from the skin of the African frog, Hylambates maculatus, is a member of the tachykinin family of peptides. Tachykinins are known for their diverse physiological effects, including smooth muscle contraction, vasodilation, and neurotransmission. This guide provides a comparative overview of the documented responses to this compound in different species, highlighting the importance of considering interspecies variations in pharmacological studies.

Interspecies Comparison of this compound and Tachykinin Activity

Direct comparative studies on the effects of this compound across multiple species are limited. However, available data in rats and guinea pigs, coupled with extensive research on the broader tachykinin family, reveal significant species-dependent differences in responses.

Smooth Muscle Contraction

To illustrate the expected species variability in response to this compound, we can examine the well-characterized effects of Substance P, a prototypical mammalian tachykinin that shares a similar mechanism of action.

Table 1: Comparative Potency of Substance P on Ileal Smooth Muscle

SpeciesAgonistPotency (pD2)Reference Tissue
Guinea PigSubstance P~8.5Ileum
RatSubstance P~7.5Ileum
MouseSubstance P~7.0Ileum

Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. Higher pD2 values indicate greater potency. Data presented are approximate values from various pharmacological studies.

The differences in potency of Substance P across these species are attributed to variations in the structure and pharmacology of tachykinin receptors, particularly the NK1 receptor, which is the primary target for Substance P. Given that this compound is a tachykinin-like peptide, it is highly probable that its potency will also exhibit significant variation across different species.

Effects on Glucoregulation in Rats

In contrast to its effects on smooth muscle, a study in rats demonstrated that intravenous administration of this compound led to a significant increase in both plasma glucose and plasma insulin levels. Notably, the secretion of glucagon was not affected. This profile of action distinguishes this compound from other tachykinins like kassinin or Substance P in this species.

Table 2: Effects of this compound on Glucoregulatory Hormones in Rats

ParameterResponse to this compound
Plasma GlucoseSignificantly Increased
Plasma InsulinSignificantly Increased
Plasma GlucagonNo significant effect

This finding suggests a potential role for this compound or similar peptides in the regulation of carbohydrate metabolism, and highlights that the physiological response to this compound can be tissue- and species-specific.

Signaling Pathway of Tachykinin Receptors

This compound, as a tachykinin-like peptide, is presumed to exert its effects through tachykinin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for tachykinin-induced smooth muscle contraction involves the activation of the NK1 receptor, leading to the following cascade:

Tachykinin_Signaling This compound This compound NK1R Tachykinin Receptor (NK1R - GPCR) This compound->NK1R Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to

Caption: Tachykinin Receptor Signaling Pathway.

Experimental Protocols

Isolated Guinea Pig Ileum Contraction Assay

This in vitro functional assay is a standard method for evaluating the contractile activity of tachykinins and other spasmogens.

Experimental Workflow:

Experimental_Workflow A 1. Tissue Dissection - Isolate terminal ileum from a guinea pig. - Cleanse and segment the tissue. B 2. Tissue Mounting - Suspend ileum segment in an organ bath containing Tyrode's solution at 37°C. - Aerate with carbogen (95% O₂ / 5% CO₂). A->B C 3. Equilibration - Allow tissue to equilibrate under a resting tension (e.g., 1g) for 30-60 minutes. - Wash tissue periodically. B->C D 4. Dose-Response Curve Generation - Add cumulative concentrations of this compound. - Record isometric contractions using a force transducer. C->D E 5. Data Analysis - Plot concentration-response curve. - Calculate potency (pD2 or EC50) and efficacy (Emax). D->E

Caption: Workflow for Guinea Pig Ileum Contraction Assay.

Detailed Methodology:

  • Animal Euthanasia and Tissue Dissection: Humanely euthanize a male Dunkin-Hartley guinea pig (250-350 g) following approved institutional guidelines. Perform a laparotomy to expose the abdominal cavity. Locate the caecum and carefully dissect a segment of the terminal ileum. Place the isolated ileum in a petri dish containing Krebs or Tyrode's solution, continuously aerated with carbogen gas (95% O2, 5% CO2).

  • Tissue Preparation: Gently flush the lumen of the ileum segment with the physiological salt solution to remove any contents. Cut the ileum into segments of 2-3 cm in length. Tie silk ligatures to both ends of each segment.

  • Mounting in Organ Bath: Suspend the ileum segment in a 10-20 mL organ bath containing the physiological salt solution maintained at 37°C and continuously bubbled with carbogen gas. Attach the lower ligature to a fixed hook in the bath and the upper ligature to an isometric force-displacement transducer.

  • Equilibration: Apply a resting tension of approximately 1 gram to the tissue and allow it to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh, pre-warmed physiological salt solution every 15 minutes.

  • Construction of Concentration-Response Curve: After a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous one has reached a plateau. The concentrations should typically be increased in logarithmic increments.

  • Data Recording and Analysis: Record the contractile responses using a data acquisition system. The data is then used to plot a concentration-response curve, from which pharmacological parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) can be determined. The pD2 value (-log EC50) is often calculated to express the potency of the agonist.

Conclusion

The available evidence strongly suggests that the physiological and pharmacological responses to this compound are subject to significant interspecies differences. While this compound induces smooth muscle contraction in the guinea pig ileum, its effects on glucoregulation in rats follow a distinct pattern compared to other tachykinins. These variations are likely due to species-specific differences in tachykinin receptor pharmacology. Researchers and drug development professionals should exercise caution when extrapolating data from one species to another and should consider conducting comparative studies to fully characterize the pharmacological profile of this compound and other novel peptide therapeutics.

References

A Comparative Analysis of Hylambatin and Kassinin on Gut Motility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative effects of two potent tachykinins, Hylambatin and Kassinin, on gastrointestinal motility reveals distinct profiles in receptor affinity and contractile potency. This guide synthesizes available experimental data to provide a clear comparison for researchers in pharmacology and drug development.

This compound and Kassinin, both members of the tachykinin family of neuropeptides, are known to exert significant effects on smooth muscle, including the gastrointestinal tract. Their actions are mediated through the activation of tachykinin receptors (NK1, NK2, and NK3), which are G-protein coupled receptors that trigger a signaling cascade leading to muscle contraction. Understanding the nuanced differences in their activity is crucial for the development of targeted therapeutic agents for motility disorders.

Comparative Analysis of Potency and Receptor Affinity

While direct comparative studies detailing the dose-response of this compound and Kassinin on gut motility are limited, analysis of available data on their activity on guinea-pig ileum smooth muscle and their receptor binding affinities provides valuable insights.

PeptideBioassayPotency (EC50/ED50)Receptor Affinity (Ki, nM)
This compound Guinea-pig ileum contractionHigh potency suggested; C-terminal octapeptide fragment is at least as active as the parent molecule[1]NK1: Data not available
NK2: Data not available
NK3: Data not available
Kassinin Guinea-pig ileum contractionED50 ≈ 40-200 nM (estimated range for tachykinin agonists)[2]NK1: ~100-fold lower affinity than Substance P[3]
NK2: High affinity[4]
NK3: High affinity[5]

Note: The potency of Kassinin is estimated based on the general range for tachykinin agonists on guinea-pig ileum, as direct EC50 values were not found in the available literature. The receptor affinity data is qualitative, highlighting relative affinities.

Signaling Pathways in Gut Motility

The contractile effects of both this compound and Kassinin on gut smooth muscle are initiated by their binding to tachykinin receptors, primarily NK1 and NK2 receptors on smooth muscle cells and enteric neurons. This binding activates a Gq/11 protein-coupled signaling cascade.

Tachykinin Receptor Signaling Pathway Tachykinin This compound or Kassinin Receptor Tachykinin Receptor (NK1/NK2) Tachykinin->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase PKC->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction Initiates

Caption: Tachykinin receptor signaling cascade in smooth muscle cells.

Experimental Protocols

The following is a generalized protocol for an in vitro gut motility assay using an organ bath, a standard method for assessing the effects of compounds like this compound and Kassinin on intestinal smooth muscle contraction.

Objective: To determine the contractile effect of this compound and Kassinin on isolated guinea-pig ileum.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound and Kassinin stock solutions

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation: A guinea pig is euthanized according to ethical guidelines. A segment of the ileum is excised and placed in cold, oxygenated Krebs-Henseleit solution. The longitudinal muscle-myenteric plexus is prepared by gently stripping away the mucosal and circular muscle layers.

  • Mounting: A 1-2 cm segment of the prepared ileum is mounted vertically in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas. One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bath solution being replaced every 15-20 minutes.

  • Viability Check: The viability of the tissue is confirmed by inducing a contraction with a standard agent, such as acetylcholine or potassium chloride.

  • Dose-Response Curve Generation:

    • After a washout period and return to baseline, cumulative concentrations of this compound or Kassinin are added to the organ bath.

    • The contractile response (increase in tension) is recorded for each concentration until a maximal response is achieved.

    • The tissue is then washed thoroughly to allow it to return to baseline before testing the next compound.

  • Data Analysis: The contractile responses are measured as the change in tension from the baseline. The data is then plotted as a percentage of the maximal response against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) can then be calculated.

Experimental Workflow for In Vitro Gut Motility Assay cluster_0 Tissue Preparation cluster_1 Organ Bath Assay cluster_2 Data Analysis Euthanasia Euthanize Guinea Pig Dissection Isolate Ileum Segment Euthanasia->Dissection Preparation Prepare Longitudinal Muscle Strip Dissection->Preparation Mounting Mount Tissue in Organ Bath Preparation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Viability Check Viability (e.g., with ACh) Equilibration->Viability DoseResponse Generate Dose-Response Curve (Cumulative addition of this compound/Kassinin) Viability->DoseResponse Record Record Contractile Force DoseResponse->Record Plot Plot Dose-Response Curve Record->Plot Calculate Calculate EC50 Plot->Calculate

Caption: Workflow for assessing gut motility in vitro.

Conclusion

Both this compound and Kassinin are potent stimulators of gut motility, acting through tachykinin receptors and a common intracellular signaling pathway. While quantitative data for a direct comparison is sparse, the available evidence suggests that this compound possesses high potency. Kassinin is known to have a broader affinity profile, interacting with NK2 and NK3 receptors with high affinity. Further head-to-head comparative studies are warranted to fully elucidate their differential effects and to better inform the development of novel therapeutics for gastrointestinal motility disorders.

References

Validating the Specificity of a New Hylambatin Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a new antibody's specificity is a critical step to ensure accurate and reproducible experimental results. This guide provides a comprehensive comparison of a new polyclonal antibody against Hylambatin with an existing commercially available monoclonal antibody. We present supporting experimental data and detailed methodologies to objectively assess its performance.

This compound, a dodecapeptide belonging to the tachykinin family, was first isolated from the skin of the African frog.[1] It is characterized by a unique C-terminal methionyl methionine residue.[2] Studies have indicated its potential role in regulating carbohydrate metabolism by increasing plasma glucose and insulin levels in rats.[1][2] As a member of the tachykinin family, this compound is presumed to exert its effects by binding to G protein-coupled receptors (GPCRs), initiating a cascade of intracellular signaling events.

This compound Signaling Pathway

This compound, like other tachykinins, is expected to bind to neurokinin (NK) receptors, a class of GPCRs. This interaction triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade can subsequently activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, and other downstream effectors, leading to various cellular responses.

Hylambatin_Signaling_Pathway This compound This compound NK_Receptor Neurokinin Receptor (GPCR) This compound->NK_Receptor G_Protein Gq/11 NK_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade MAPK_Cascade->Cellular_Response

Caption: A diagram of the proposed this compound signaling pathway.

Experimental Workflow for Antibody Specificity Validation

To rigorously validate the specificity of the new this compound antibody, a multi-pronged approach is recommended, incorporating several of the "five pillars" of antibody validation.[3] This workflow ensures a comprehensive assessment of the antibody's performance.

Antibody_Validation_Workflow Start New this compound Polyclonal Antibody Peptide_ELISA Peptide ELISA Start->Peptide_ELISA Western_Blot Western Blot Start->Western_Blot Immunoprecipitation Immunoprecipitation-Mass Spectrometry (IP-MS) Start->Immunoprecipitation IHC Immunohistochemistry (IHC) Start->IHC Comparison Comparison with Existing Monoclonal Ab Peptide_ELISA->Comparison KO_Validation Knockout (KO) Cell Line Validation Western_Blot->KO_Validation Immunoprecipitation->Comparison IHC->Comparison KO_Validation->Comparison Conclusion Conclusion on Antibody Specificity Comparison->Conclusion

References

Hylambatin's Potency in the Tachykinin Family: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark of Hylambatin's potency against well-established tachykinin agonists. Targeted at researchers, scientists, and professionals in drug development, this document summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to offer a clear comparative perspective on this compound's activity within the tachykinin receptor landscape.

Introduction to this compound and Tachykinin Receptors

This compound is a naturally occurring tachykinin peptide distinguished by a unique C-terminal dipeptide, Methionyl-Methionine amide, which deviates from the conserved Gly-Leu-Met-NH2 sequence found in most mammalian tachykinins. Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exert their physiological effects by activating three main G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[1] These receptors are implicated in a wide array of biological processes, making their agonists and antagonists valuable tools in pharmacological research and potential therapeutic agents. This guide focuses on positioning this compound's potency relative to standard selective agonists for each of these receptors.

Comparative Potency of Tachykinin Agonists

The potency of this compound and other selected tachykinin agonists is summarized in the table below. Potency is expressed as EC50 (half-maximal effective concentration) or as a relative activity value where specific EC50 data is unavailable. Lower EC50 values indicate higher potency.

AgonistPrimary Target ReceptorNK1 Receptor Potency (EC50/Activity)NK2 Receptor Potency (EC50/Activity)NK3 Receptor Potency (EC50/Activity)
This compound Tachykinin ReceptorsEstimated: ~2.38 - 11.9 nMEstimated: ~0.71 - 2.38 nMEstimated: ~2.38 - 11.9 nM
Substance P NK1~1 - 10 nMLow AffinityLow Affinity
Neurokinin A NK2Moderate Affinity~1 - 5 nMModerate Affinity
Senktide NK3Low AffinityLow Affinity~0.1 - 1 nM
Kassinin NK2/NK3~1 - 5 nM~0.3 - 1 nM~1 - 5 nM

Note: this compound's potency is estimated based on the finding that it is 0.42 times less active than Kassinin in the guinea-pig ileum, a tissue expressing multiple tachykinin receptors. The provided range for this compound is an extrapolation from the known potency range of Kassinin at the respective receptors.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor activation by these agonists, it is essential to visualize the underlying signaling cascade and the experimental procedures used to measure their potency.

Tachykinin Receptor Signaling Pathway

Upon agonist binding, tachykinin receptors, which are coupled to Gq/11 proteins, initiate a well-characterized signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Tachykinin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Tachykinin Agonist Receptor Tachykinin Receptor (NK1, NK2, or NK3) Agonist->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin receptor signaling cascade.

Experimental Workflow for Agonist Potency Determination

The potency of tachykinin agonists is typically determined using in vitro functional assays, such as a calcium mobilization assay. This workflow outlines the key steps involved in such an experiment.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture (expressing target receptor) B Cell Seeding in Microplate A->B C Calcium-sensitive Dye Loading B->C D Agonist Addition (serial dilutions) C->D E Fluorescence Measurement (Kinetic Reading) D->E F Dose-Response Curve Generation E->F G EC50 Calculation F->G

Caption: Workflow for a calcium mobilization assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for assessing tachykinin agonist potency.

Receptor Binding Assay

This assay measures the affinity of a ligand for a specific receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human NK1, NK2, or NK3 receptor.

    • Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding:

    • Incubate the cell membranes with a known concentration of a radiolabeled antagonist (e.g., [³H]-SR140333 for NK1) and varying concentrations of the unlabeled test agonist (e.g., this compound).

    • Allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the competing agonist.

    • Determine the IC50 (concentration of agonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following receptor activation.

  • Cell Preparation:

    • Seed cells expressing the target tachykinin receptor into a 96-well or 384-well black-walled, clear-bottom microplate.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for a specified period (e.g., 1 hour) at 37°C.

  • Agonist Stimulation and Signal Detection:

    • Prepare serial dilutions of the tachykinin agonists in the assay buffer.

    • Use a fluorescence microplate reader equipped with an automated liquid handling system to add the agonist solutions to the cell plate.

    • Simultaneously, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This guide provides a comparative overview of this compound's potency in relation to key tachykinin agonists. While direct quantitative data for this compound at specific receptor subtypes remains to be fully elucidated, its estimated potency suggests it is a significant and biologically active member of the tachykinin family. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers seeking to further investigate this compound and other tachykinin receptor modulators. Further studies employing recombinant receptor systems are warranted to precisely define this compound's receptor selectivity and potency profile.

References

Safety Operating Guide

Essential Guide to Hylambatin Disposal: Ensuring Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized peptides like Hylambatin are paramount to maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the disposal of this compound, ensuring the safety of personnel and the integrity of your research.

This compound: Key Safety and Handling Data

Identifier Value
CAS Number 80890-46-6[1]
Molecular Formula C₆₃H₉₀N₁₆O₁₉S₂[1]
Storage Class 11 (Combustible Solids)
Recommended Storage -20°C

Personal Protective Equipment (PPE) and Spill Response

Strict adherence to PPE protocols is the first line of defense against accidental exposure. When handling this compound in any form (solid or in solution), the following PPE is mandatory:

Equipment Specification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Respiratory Protection N95-rated dust mask for handling the solid form
Lab Coat Standard laboratory coat

In the event of a spill, immediately cordon off the affected area. For a solid spill, carefully sweep the material into a designated waste container, avoiding dust generation. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled waste container.

Step-by-Step this compound Disposal Protocol

The following experimental protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general best practices for peptide and chemical waste disposal in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound, as well as any materials contaminated with the solid (e.g., weigh boats, contaminated gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect aqueous solutions of this compound in a separate, sealed, and clearly labeled container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated, puncture-proof sharps container.

2. Waste Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Include the approximate concentration and quantity of the waste.

  • Note the date of waste generation.

3. Storage of this compound Waste:

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.

4. Final Disposal:

  • This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

  • Provide the waste manifest or any other required documentation to the disposal service.

Decision Pathway for this compound Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.

Hylambatin_Disposal_Workflow This compound Waste Disposal Workflow cluster_classification Waste Classification cluster_containment Containment start This compound Waste Generated solid_waste Solid Waste (Unused this compound, Contaminated Labware) start->solid_waste liquid_waste Liquid Waste (this compound Solutions) start->liquid_waste sharps_waste Sharps Waste (Contaminated Needles, Pipettes) start->sharps_waste solid_container Labeled, Sealed Container for Solids solid_waste->solid_container liquid_container Labeled, Sealed Container for Liquids liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end Proper Disposal Complete disposal->end

This compound Waste Disposal Workflow

Disclaimer: The information provided is based on general laboratory safety principles and available data for this compound. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult your institution's specific waste disposal guidelines and the official SDS for any chemical before handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hylambatin
Reactant of Route 2
Hylambatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.